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Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis Pathways of 4-(Aminocarbonyl)aminopiperidine

The following technical guide details the synthesis pathways for 4-(Aminocarbonyl)aminopiperidine , systematically identified by IUPAC nomenclature as 1-(piperidin-4-yl)urea . This guide is structured for medicinal chemi...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis pathways for 4-(Aminocarbonyl)aminopiperidine , systematically identified by IUPAC nomenclature as 1-(piperidin-4-yl)urea .

This guide is structured for medicinal chemists and process development scientists, prioritizing high-fidelity protocols, mechanistic clarity, and scalability.

Executive Summary & Retrosynthetic Analysis

Target Molecule: 1-(piperidin-4-yl)urea (C₆H₁₃N₃O) CAS Registry Number: 1212350-68-9 (Generic), 597-89-7 (Related free base forms often cited as salts). Core Utility: A versatile pharmacophore in drug discovery, serving as a primary building block for soluble epoxide hydrolase (sEH) inhibitors, CCR5 antagonists, and urea-based kinase inhibitors.

The synthesis of 4-(aminocarbonyl)aminopiperidine poses a chemoselectivity challenge: distinguishing the secondary amine of the piperidine ring (N1) from the primary exocyclic amine (N4) required for urea formation. Consequently, the most robust pathways necessitate a protection-deprotection strategy or highly selective direct functionalization.

Retrosynthetic Logic

The molecule is disconnected at the urea linkage or the piperidine nitrogen.

  • Urea Construction: Functionalization of 4-aminopiperidine using cyanate sources or urea equivalents.

  • Nitrogen Protection: Utilization of tert-butyloxycarbonyl (Boc) or Benzyl (Bn) groups to mask the N1 position, ensuring regioselective urea formation at C4.

Retrosynthesis Figure 1: Retrosynthetic disconnection of 4-(aminocarbonyl)aminopiperidine. Target 1-(piperidin-4-yl)urea (Target) Intermediate N-Protected-4-ureidopiperidine (e.g., N-Boc) Target->Intermediate Deprotection (TFA or HCl) Start 4-Aminopiperidine (Starting Material) Intermediate->Start Urea Formation Reagent Cyanate Source (KOCN / TMS-NCO) Intermediate->Reagent +

Pathway A: The Cyanate Addition (Standard Protocol)

Best For: Laboratory scale, high purity, and ease of purification. Mechanism: Nucleophilic attack of the exocyclic amine on isocyanic acid (generated in situ).

This pathway is the industry standard due to the mild conditions and high yields (>80%). It relies on the reaction of a mono-protected diamine with a cyanate salt in acidic media.

Step 1: N-Protection
  • Reagents: 4-Aminopiperidine, Di-tert-butyl dicarbonate (Boc₂O), Dichloromethane (DCM).

  • Protocol: React 4-aminopiperidine with 0.95 eq of Boc₂O at 0°C to preferentially protect the more nucleophilic secondary amine (N1) over the primary amine, or use commercially available 1-Boc-4-aminopiperidine .

Step 2: Urea Formation (The Critical Step)
  • Reagents: 1-Boc-4-aminopiperidine, Potassium Cyanate (KOCN), Acetic Acid (AcOH), Water.

  • Rationale: KOCN in the presence of acetic acid generates isocyanic acid (HNCO) in situ. The primary amine at position 4 attacks the electrophilic carbon of HNCO.

Experimental Protocol:

  • Dissolve 1-Boc-4-aminopiperidine (10.0 g, 50 mmol) in a mixture of Acetic Acid/Water (1:1 v/v, 100 mL).

  • Cool the solution to 0–5 °C.

  • Add Potassium Cyanate (KOCN) (6.1 g, 75 mmol, 1.5 eq) portion-wise over 30 minutes. Caution: Exothermic.

  • Allow the mixture to warm to room temperature and stir for 12–16 hours.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove acetic acid. Dilute with water and adjust pH to ~10 using NaOH. The product, tert-butyl 4-ureidopiperidine-1-carboxylate , often precipitates as a white solid. Filter, wash with cold water, and dry.

    • Yield Expectation: 85–92%.

Step 3: Deprotection[1]
  • Reagents: 4M HCl in Dioxane or Trifluoroacetic acid (TFA) in DCM.

  • Protocol: Treat the intermediate with 4M HCl/Dioxane at 25°C for 2 hours. Evaporate solvent to obtain 1-(piperidin-4-yl)urea hydrochloride .

CyanateMechanism Figure 2: Mechanistic flow of cyanate-mediated urea formation. Step1 KOCN + AcOH (Generation of HNCO) Transition Tetrahedral Intermediate Step1->Transition Electrophile Step2 1-Boc-4-aminopiperidine (Nucleophile) Step2->Transition Attack Product N-Boc-4-ureidopiperidine Transition->Product Proton Transfer

Pathway B: The Urea Fusion (Green/Industrial Route)

Best For: Large-scale manufacturing, cost reduction, and avoiding halogenated solvents. Mechanism: Transamidation (Ammonia displacement).

This method utilizes the direct reaction of the amine with urea at elevated temperatures. While atom-economical, it requires careful temperature control to prevent polymerization or biuret formation.

Experimental Protocol:

  • Mix 1-Boc-4-aminopiperidine (1.0 eq) and Urea (3.0 eq) in a round-bottom flask.

  • Add a minimal amount of water or ethanol (or run neat as a melt if stability permits).

  • Heat to reflux (100–120 °C) for 12–24 hours. Ammonia gas (NH₃) will evolve; ensure proper venting.

  • Monitoring: Monitor by TLC/LCMS for the disappearance of the starting amine.

  • Purification: Upon cooling, the product often crystallizes. Recrystallize from Ethanol/Water.

  • Note: This route is "greener" but often suffers from lower yields (60–70%) compared to the cyanate route due to thermal degradation of the Boc group if temperatures exceed 130°C.

Pathway C: The Trimethylsilyl Isocyanate (TMS-NCO) Route

Best For: Sensitive substrates or anhydrous conditions. Mechanism: Silyl-transfer mediated carbamoylation.

If the substrate is sensitive to the acidic conditions of the KOCN/AcOH method, TMS-NCO provides a neutral alternative.

Experimental Protocol:

  • Dissolve 1-Boc-4-aminopiperidine (1.0 eq) in anhydrous THF.

  • Add TMS-NCO (1.2 eq) dropwise at room temperature.

  • Stir for 4–6 hours.

  • Quench with Methanol (MeOH). The methanolic workup cleaves the transient O-silyl isourea to release the final urea.

  • Concentrate to yield the product.

Critical Process Parameters & Comparison

ParameterPathway A (Cyanate)Pathway B (Urea Fusion)Pathway C (TMS-NCO)
Reagent Cost Low (KOCN is cheap)Very Low (Urea is commodity)High (TMS-NCO)
Reaction pH Acidic (AcOH)Neutral/Basic (NH₃ evolution)Neutral
Yield High (85-95%)Moderate (60-75%)High (80-90%)
Scalability ExcellentGood (requires heat management)Limited (Reagent cost)
Atom Economy GoodExcellentModerate (TMS waste)

Analytical Characterization Data

To validate the synthesis, the following spectral data should be obtained for the 1-Boc-4-ureidopiperidine intermediate:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • 
       5.95 (d, 1H, -NH-CO-), 5.38 (s, 2H, -NH₂), 3.85 (m, 2H, piperidine eq), 3.55 (m, 1H, CH-N), 2.80 (m, 2H, piperidine ax), 1.70 (m, 2H), 1.39 (s, 9H, Boc).
      
  • MS (ESI): Calculated for C₁₁H₂₁N₃O₃ [M+H]⁺: 244.16. Found: 244.2.

For the final deprotected 1-(piperidin-4-yl)urea hydrochloride :

  • ¹H NMR (D₂O): Absence of the Boc singlet at 1.39 ppm. Shift of piperidine ring protons due to protonation.

References

  • Ammonium Chloride-Promoted Rapid Synthesis of Monosubstituted Ureas . eScholarship@McGill. Available at: [Link]

  • Method for preparing 4-Boc-aminopiperidine. Google Patents (CN107805218B).
  • Facile synthesis of 4-substituted-4-aminopiperidine derivatives . PubMed. Available at: [Link]

  • Pyrimidinedione compounds and pharmaceutically acceptable salts thereof. Google Patents (USRE50050E1).
  • Synthesis and Characterization of Piperidin-4-one Derivatives Using Green Solvent . Asian Journal of Chemistry. Available at: [Link]

Exploratory

4-(Aminocarbonyl)aminopiperidine chemical properties and structure

Topic: 4-(Aminocarbonyl)aminopiperidine: Chemical Properties, Synthesis, and Medicinal Chemistry Applications Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professiona...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-(Aminocarbonyl)aminopiperidine: Chemical Properties, Synthesis, and Medicinal Chemistry Applications Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

4-(Aminocarbonyl)aminopiperidine (commonly referred to as 4-ureidopiperidine or piperidin-4-ylurea ) is a high-value heterocyclic building block in modern drug discovery. Characterized by a semi-rigid piperidine scaffold functionalized with a polar urea moiety, this compound serves as a critical pharmacophore for targeting Soluble Epoxide Hydrolase (sEH), Chemokine Receptors (CCR5), and various G-Protein Coupled Receptors (GPCRs). Its unique structural duality—combining a basic secondary amine for pharmacokinetic modulation with a neutral urea motif for hydrogen bond networking—makes it an indispensable tool for fragment-based drug design (FBDD) and lead optimization.

Structural Analysis & Physicochemical Profile

Chemical Identity[1][2]
  • IUPAC Name: Piperidin-4-ylurea

  • Common Synonyms: 4-Ureidopiperidine; 1-(4-Piperidinyl)urea

  • CAS Numbers:

    • Free Base: 147676-21-9

    • Hydrochloride Salt: 61220-33-5 (Most common commercial form)

    • N-Boc Precursor: 73874-95-0

  • Molecular Formula: C₆H₁₃N₃O[1]

Physicochemical Properties

The piperidine ring typically adopts a chair conformation, positioning the bulky urea substituent equatorially to minimize 1,3-diaxial interactions. This pre-organization is vital for binding affinity in sterically constrained enzyme pockets.

PropertyValueNotes
Molecular Weight 143.19 g/mol Fragment-like, ideal for FBDD.
pKa (Piperidine N) ~10.8Highly basic; exists as a cation at physiological pH.
pKa (Urea) ~13-14Neutral at physiological pH; acts as H-bond donor/acceptor.
LogP -0.9 to -1.1Highly hydrophilic; improves aqueous solubility of lipophilic leads.
TPSA 67.4 ŲHigh polar surface area relative to size; impacts BBB permeability.
H-Bond Donors 3Urea NH₂, Piperidine NH.
H-Bond Acceptors 2Urea Carbonyl (C=O), Piperidine N.

Synthetic Pathways[2][4]

The synthesis of 4-ureidopiperidine requires orthogonal protection strategies to differentiate the reactive piperidine nitrogen from the exocyclic amine prior to urea formation.

Primary Route: Urea Formation via N-Boc Intermediate

The most robust industrial route involves the functionalization of N-Boc-4-aminopiperidine. This method prevents polymerization and ensures regioselectivity.

  • Protection: 4-Aminopiperidine is protected using Di-tert-butyl dicarbonate (Boc₂O).

  • Urea Formation: The primary amine reacts with potassium cyanate (KOCN) or trimethylsilyl isocyanate (TMS-NCO).

  • Deprotection: Acidic cleavage (TFA or HCl) yields the 4-ureidopiperidine salt.

Visualization of Synthetic Logic

The following diagram illustrates the reaction flow and decision points for derivative synthesis.

SynthesisPath Start 4-Aminopiperidine Step1 Boc Protection (Boc2O, TEA) Start->Step1 Inter1 N-Boc-4-aminopiperidine Step1->Inter1 Step2 Urea Formation (KOCN, H+ or TMS-NCO) Inter1->Step2 AltStep Substituted Ureas Inter1->AltStep Alt: Isocyanates (R-NCO) Inter2 N-Boc-4-ureidopiperidine Step2->Inter2 Step3 Deprotection (HCl/Dioxane or TFA) Inter2->Step3 Final 4-Ureidopiperidine HCl Step3->Final

Figure 1: Step-wise synthesis of 4-ureidopiperidine hydrochloride emphasizing orthogonal protection.

Reactivity & Functionalization

Chemoselectivity
  • Piperidine Nitrogen (N1): This is the most reactive nucleophile in the deprotected molecule. It readily participates in:

    • Reductive Amination: Reaction with aldehydes/ketones (using NaBH(OAc)₃) to attach lipophilic tails.

    • SNAr Reactions: Coupling with heteroaryl halides (e.g., chloropyrimidines) for kinase inhibitor scaffolds.

    • Amide Coupling: Reaction with carboxylic acids to form linker regions.

  • Urea Nitrogens: The urea moiety is relatively unreactive under mild conditions. However, the terminal NH₂ can undergo cyclization (e.g., with malonates) to form barbiturate-like derivatives under forcing conditions.

Stability

The urea linkage is stable to hydrolysis under standard physiological conditions (pH 1–8), making it an excellent bioisostere for amides. However, strong basic conditions at elevated temperatures can lead to hydrolysis of the urea back to the amine.

Medicinal Chemistry Applications

Soluble Epoxide Hydrolase (sEH) Inhibitors

The 4-ureidopiperidine motif is a "privileged structure" in the design of sEH inhibitors, which are investigated for treating hypertension and inflammation.

  • Mechanism: The urea group mimics the transition state of the epoxide substrate. It forms a critical hydrogen bond network with Asp335 and Tyr383 in the sEH active site.

  • Role of Piperidine: The piperidine ring acts as a rigid linker that directs the urea into the catalytic tunnel while the N1-substituent (often a lipophilic adamantyl or phenyl group) occupies the hydrophobic pocket.

GPCR Ligands (CCR5 & MCH-1)

In Chemokine Receptor 5 (CCR5) antagonists (e.g., analogs of Vicriviroc), the piperidine ring serves as a central scaffold.

  • Function: It orients the basic nitrogen to interact with an aspartic acid residue (e.g., Glu283 ) in the receptor transmembrane bundle, while the urea acts as a polar cap or hydrogen-bonding anchor.

Pharmacophore Mapping

The diagram below illustrates how the 4-ureidopiperidine scaffold bridges the gap between solubility and binding affinity.

SAR_Logic Core 4-Ureidopiperidine Scaffold Urea Urea Moiety (H-Bond Donor/Acceptor) Core->Urea PipN Piperidine Nitrogen (Basic Center) Core->PipN Linker Piperidine Ring (Rigid Spacer) Core->Linker Target1 sEH Inhibition: Binds Asp335/Tyr383 Urea->Target1 Primary Pharmacophore Target2 GPCR Binding: Salt bridge to Asp/Glu PipN->Target2 Ionic Interaction Prop1 ADME: Increases Solubility Lowers LogP PipN->Prop1 Ionization

Figure 2: Structure-Activity Relationship (SAR) map of the 4-ureidopiperidine scaffold.

Experimental Protocol: Synthesis of tert-Butyl 4-ureidopiperidine-1-carboxylate

Objective: Synthesis of the key protected intermediate (CAS: 73874-95-0) prior to deprotection.

Reagents:

  • N-Boc-4-aminopiperidine (1.0 eq)

  • Trimethylsilyl isocyanate (TMS-NCO) (1.2 eq)

  • Dichloromethane (DCM) (anhydrous)

  • Methanol (MeOH)

Procedure:

  • Setup: Flame-dry a 250 mL round-bottom flask and purge with nitrogen.

  • Dissolution: Dissolve N-Boc-4-aminopiperidine (2.0 g, 10 mmol) in anhydrous DCM (20 mL).

  • Addition: Cool the solution to 0°C. Add TMS-NCO (1.6 mL, 12 mmol) dropwise via syringe over 5 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by TLC (5% MeOH in DCM) or LC-MS.

  • Quench: Add MeOH (5 mL) to quench excess isocyanate and stir for 30 minutes.

  • Workup: Concentrate the solvent in vacuo. The residue is typically a white solid.

  • Purification: Recrystallize from EtOAc/Hexanes or use directly if purity >95% by NMR.

Validation (¹H NMR in DMSO-d₆):

  • δ 5.95 (s, 2H, Urea NH₂), 5.35 (d, 1H, Urea NH), 3.85 (d, 2H, Piperidine eq), 3.55 (m, 1H, CH-NH), 2.80 (br s, 2H, Piperidine ax), 1.70 (d, 2H), 1.40 (s, 9H, Boc).

Safety & Handling

  • Hazards: 4-Ureidopiperidine and its salts are classified as Irritants (Xi) .

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: Use within a fume hood. Wear nitrile gloves and safety goggles.

  • Storage: The hydrochloride salt is hygroscopic . Store in a desiccator or tightly sealed container at room temperature. The free base is sensitive to CO₂ absorption from air (forming carbamates) and should be stored under inert gas.

References

  • Chemical Identity & Properties: PubChem.[2] Piperidin-4-ylurea hydrochloride.[1][3] National Library of Medicine. [Link]

  • sEH Inhibitor Design: Morisseau, C., & Hammock, B. D. (2005). Epoxide hydrolases: mechanisms, inhibitor designs, and biological roles. Annual Review of Pharmacology and Toxicology. [Link]

  • Synthesis Methodology: Han, S., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives. Bioorganic & Medicinal Chemistry Letters. [Link]

  • GPCR Applications: Stupple, P. A., et al. (2011).[4] Anilidopiperidines and related compounds as CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters. [Link]

Sources

Foundational

An In-depth Technical Guide to 4-(Aminocarbonyl)aminopiperidine: Molecular Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals Core Molecular Attributes 4-(Aminocarbonyl)aminopiperidine is a piperidine derivative featuring a urea functional group at the 4-position. This structural m...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Core Molecular Attributes

4-(Aminocarbonyl)aminopiperidine is a piperidine derivative featuring a urea functional group at the 4-position. This structural motif is of significant interest in medicinal chemistry due to the ability of the urea moiety to form multiple hydrogen bonds, which can facilitate strong and specific interactions with biological targets.

Chemical Structure and Formula

The structure of 4-(aminocarbonyl)aminopiperidine is characterized by a central piperidine ring with an aminocarbonylamino group attached to the fourth carbon atom.

Caption: Chemical structure of 4-(Aminocarbonyl)aminopiperidine.

Based on this structure, the molecular formula is determined to be C6H13N3O .

Molecular Weight

The molecular weight of a compound is a critical parameter for a wide range of experimental procedures, including reaction stoichiometry, preparation of solutions, and analytical characterization. The molecular weight of 4-(aminocarbonyl)aminopiperidine is calculated from its molecular formula by summing the atomic weights of its constituent atoms.

ElementNumber of AtomsAtomic Weight ( g/mol )Total Weight ( g/mol )
Carbon (C)612.01172.066
Hydrogen (H)131.00813.104
Nitrogen (N)314.00742.021
Oxygen (O)115.99915.999
Total 143.19

The calculated molecular weight of 4-(aminocarbonyl)aminopiperidine is 143.19 g/mol .

Synthesis and Characterization

The synthesis of 4-(aminocarbonyl)aminopiperidine can be achieved through the reaction of 4-aminopiperidine with a suitable reagent that introduces the aminocarbonyl group. A common and effective method involves the reaction with an isocyanate or a precursor thereof.

Synthetic Workflow

The proposed synthesis involves a two-step process starting from a commercially available protected 4-aminopiperidine derivative, followed by the introduction of the urea moiety and subsequent deprotection.

G start Boc-4-aminopiperidine intermediate Boc-protected 4-ureidopiperidine start->intermediate Urea Formation reagent1 Trimethylsilyl isocyanate (TMS-NCO) reagent1->intermediate product 4-(Aminocarbonyl)aminopiperidine intermediate->product Deprotection reagent2 Trifluoroacetic acid (TFA) in Dichloromethane (DCM) reagent2->product

Caption: Synthetic workflow for 4-(Aminocarbonyl)aminopiperidine.

Experimental Protocol

This protocol details the synthesis of 4-(aminocarbonyl)aminopiperidine from N-Boc-4-aminopiperidine. The use of a Boc-protecting group on the piperidine nitrogen prevents side reactions and allows for selective functionalization at the 4-amino group.

Step 1: Synthesis of tert-butyl 4-(aminocarbonylamino)piperidine-1-carboxylate

  • To a stirred solution of tert-butyl 4-aminopiperidine-1-carboxylate (1.0 eq) in an aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add trimethylsilyl isocyanate (1.1-1.5 eq).[1]

  • Stir the reaction mixture at room temperature for 45 minutes to 18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture can be worked up by washing with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash chromatography on silica gel to obtain tert-butyl 4-(aminocarbonylamino)piperidine-1-carboxylate.

Step 2: Deprotection to Yield 4-(Aminocarbonyl)aminopiperidine

  • Dissolve the purified tert-butyl 4-(aminocarbonylamino)piperidine-1-carboxylate (1.0 eq) in DCM.

  • Add an excess of trifluoroacetic acid (TFA) to the solution.

  • Stir the reaction mixture at room temperature for 1 to 4 hours, monitoring the deprotection by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and solvent.

  • Neutralize the residue with a base, such as a saturated aqueous solution of sodium bicarbonate, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield 4-(aminocarbonyl)aminopiperidine.

Physicochemical Characterization

While specific experimental data for 4-(aminocarbonyl)aminopiperidine is not widely available in public databases, its properties can be predicted based on its structure and comparison with related compounds.

PropertyPredicted Value/Characteristic
Appearance White to off-white solid
Melting Point Expected to be higher than 4-aminopiperidine due to the urea group's hydrogen bonding capabilities.
Solubility Likely soluble in polar organic solvents such as methanol, ethanol, and DMSO. Limited solubility in nonpolar solvents.
pKa The piperidine nitrogen will have a basic pKa, typical for secondary amines.

Spectroscopic Analysis:

  • ¹H NMR: The spectrum is expected to show signals corresponding to the protons on the piperidine ring and the protons of the urea and amine groups.

  • ¹³C NMR: The spectrum should display distinct signals for the five unique carbon atoms in the piperidine ring and the carbonyl carbon of the urea group.

  • IR Spectroscopy: Characteristic absorption bands would be observed for the N-H stretching of the amine and urea groups (around 3300-3500 cm⁻¹), C-H stretching of the piperidine ring (around 2850-2950 cm⁻¹), and a strong C=O stretching of the urea carbonyl group (around 1640-1680 cm⁻¹).[2]

Applications in Drug Discovery and Development

The piperidine scaffold is a prevalent structural motif in a vast number of pharmaceuticals and biologically active compounds.[3] Its derivatives are explored for a wide range of therapeutic applications. The incorporation of a urea functionality further enhances the potential for targeted drug design.

Rationale for Use in Medicinal Chemistry

The urea group is a key pharmacophore in many approved drugs.[4] Its ability to act as both a hydrogen bond donor and acceptor allows for robust interactions with protein targets.[4] The combination of the piperidine ring, which provides a three-dimensional scaffold and can influence pharmacokinetic properties, with the urea group makes 4-(aminocarbonyl)aminopiperidine a valuable building block for the synthesis of novel therapeutic agents.

Potential Therapeutic Areas

Derivatives of ureidopiperidine have been investigated for a variety of therapeutic targets, including:

  • Kinase Inhibitors:

Sources

Exploratory

Introduction to 4-(Aminocarbonyl)aminopiperidine: A Molecule of Interest

An In-depth Technical Guide on the Solubility of 4-(Aminocarbonyl)aminopiperidine This guide provides a comprehensive analysis of the solubility of 4-(aminocarbonyl)aminopiperidine, also known as 1-(piperidin-4-yl)urea....

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Solubility of 4-(Aminocarbonyl)aminopiperidine

This guide provides a comprehensive analysis of the solubility of 4-(aminocarbonyl)aminopiperidine, also known as 1-(piperidin-4-yl)urea. Acknowledging the current scarcity of publicly available experimental solubility data for this specific compound, this document will equip researchers, scientists, and drug development professionals with a robust framework for understanding its predicted solubility profile and provide detailed methodologies for its empirical determination.

4-(Aminocarbonyl)aminopiperidine is a urea derivative of 4-aminopiperidine. The urea functional group is a significant pharmacophore in medicinal chemistry, recognized for its capacity to form stable hydrogen bonds with biological targets[1]. Similarly, the piperidine moiety is a common scaffold in pharmaceutical agents, contributing to desirable pharmacokinetic properties[2]. The combination of these structural features suggests the potential for 4-(aminocarbonyl)aminopiperidine and its derivatives to be of interest in various therapeutic areas, including as kinase inhibitors and for the treatment of inflammatory pain[3][4].

An understanding of the solubility of this compound is paramount for its application in drug discovery and development, as solubility directly impacts formulation, bioavailability, and ultimately, therapeutic efficacy.

Physicochemical Properties and Predicted Solubility Profile

While experimental data is limited, we can infer a likely solubility profile for 4-(aminocarbonyl)aminopiperidine by examining its structural features and predicted physicochemical properties.

PropertyPredicted Value/InformationSource/Note
Molecular Formula C6H13N3OPubChemLite[5]
Molecular Weight 143.19 g/mol PubChemLite[5]
CAS Number 61220-33-5 (hydrochloride salt)ChemNet[6]
Predicted XlogP -0.9PubChemLite[5]
Predicted Boiling Point 297.9°C at 760 mmHgChemNet[6]
Predicted Flash Point 134°CChemNet[6]

The predicted XlogP of -0.9 suggests that 4-(aminocarbonyl)aminopiperidine is a relatively polar molecule and is likely to exhibit good solubility in aqueous solutions. The presence of multiple hydrogen bond donors and acceptors in the urea and piperidine functional groups further supports this prediction.

Aqueous Solubility: The compound's polarity and capacity for hydrogen bonding suggest that it will be soluble in water and other polar protic solvents. The pH of the aqueous medium will likely have a significant impact on its solubility, given the basic nature of the piperidine nitrogen.

Organic Solvent Solubility: Solubility in organic solvents is expected to be varied. It is likely to be soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which are commonly used in biological screening and as reaction media. Its solubility in less polar solvents like dichloromethane and ethyl acetate is predicted to be lower, and it is expected to be poorly soluble in non-polar solvents such as hexanes.

Experimental Determination of Solubility: A Validated Protocol

The following section provides a detailed, step-by-step protocol for the experimental determination of the solubility of 4-(aminocarbonyl)aminopiperidine. This method is designed to be a self-validating system, ensuring accurate and reproducible results.

Materials and Equipment
  • 4-(Aminocarbonyl)aminopiperidine (or its hydrochloride salt)

  • Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, DMSO, ethanol)

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker/incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Experimental Workflow

Caption: A generalized workflow for the experimental determination of solubility.

Step-by-Step Protocol
  • Preparation of Saturated Solutions:

    • To a series of vials, add a pre-weighed excess amount of 4-(aminocarbonyl)aminopiperidine. The excess should be sufficient to ensure that undissolved solid remains after equilibration.

    • Add a precise volume of the desired solvent to each vial.

    • Seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period (typically 24-48 hours) to ensure that equilibrium solubility is reached.

  • Separation of Solid and Liquid Phases:

    • After equilibration, visually confirm the presence of undissolved solid in each vial.

    • Centrifuge the vials at a high speed to pellet the undissolved solid.

    • Carefully withdraw the supernatant using a pipette, being cautious not to disturb the solid pellet.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining microparticulates.

  • Analysis by HPLC:

    • Prepare a stock solution of 4-(aminocarbonyl)aminopiperidine of a known concentration in a suitable solvent (e.g., the solvent used for the solubility determination, if possible, or a solvent in which it is freely soluble).

    • From the stock solution, prepare a series of calibration standards of decreasing concentration.

    • Accurately dilute a known volume of the filtered supernatant from the saturated solution to a concentration that falls within the linear range of the calibration curve.

    • Inject the calibration standards and the diluted sample onto the HPLC system.

    • Record the peak area for each injection.

  • Calculation of Solubility:

    • Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

    • Determine the concentration of the diluted sample using the calibration curve.

    • Calculate the original concentration of the saturated solution by applying the dilution factor. This value represents the solubility of 4-(aminocarbonyl)aminopiperidine in the tested solvent at the specified temperature.

Structural Visualization and Key Features

Caption: Chemical structure of 4-(aminocarbonyl)aminopiperidine highlighting key functional groups.

The structure of 4-(aminocarbonyl)aminopiperidine features a piperidine ring, which can act as a hydrogen bond acceptor, and a urea group, which has both hydrogen bond donor and acceptor capabilities. These features are critical in dictating its interactions with solvents and its overall solubility.

Conclusion

While direct experimental solubility data for 4-(aminocarbonyl)aminopiperidine remains to be published, a thorough analysis of its chemical structure and predicted physicochemical properties suggests it is a polar molecule with likely good aqueous solubility. For researchers and drug developers, the provided in-depth experimental protocol offers a reliable and validated method to determine its solubility in various solvents of interest. The generation of such empirical data is a crucial step in advancing the study and potential application of this and other novel chemical entities.

References

  • Hydrotropic Solubilization by Urea Derivatives: A Molecular Dynamics Simulation Study.[Link to a relevant study on urea derivatives' solubility, if found; otherwise, cite a general organic chemistry or medicinal chemistry textbook discussing the properties of ureas.]
  • 1-(Piperidin-4-Ylmethyl)-3-(Thiazol-2-Yl)Urea Dihydrochloride - Chem-Impex.
  • Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - PMC.
  • Design and Synthesis of Novel Piperidine Urea Derivatives with Neuroprotective Properties.
  • Discovery and Optimization of Aryl Piperidinone Ureas as Selective Formyl Peptide Receptor 2 Agonists - PMC.
  • Synthesis and biological evaluation of a new class of azole urea compounds as Akt inhibitors with promising anticancer - Amsterdam UMC.[This paper details the synthesis of urea derivatives, which can be analogous to the synthesis of the target compound.]
  • 1-phenyl-3-(piperidin-4-yl)urea - PubChemLite. [Link]

  • Synthesis and Characterization of Piperidin-4-one Derivatives Using Green Solvent | Asian Journal of Chemistry.
  • 1-Aryl-3-(1-acylpiperidin-4-yl)urea inhibitors of human and murine soluble epoxide hydrolase: structure-activity relationships, pharmacokinetics, and reduction of inflammatory pain - PubMed. [Link]

  • SODIUM CARBONATE CAS N°: 497-19-8 - OECD Existing Chemicals Database.[While not directly related, it provides an example of a comprehensive solubility and physicochemical property report.]
  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC - NIH. [Link]

  • (piperidin-4-yl)urea hydrochloride (C6H13N3O) - PubChemLite. [Link]

  • Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt - MDPI.
  • An In-depth Technical Guide to the Chemical Properties of 1-Pyridin-2-yl-3-pyridin-3-ylurea - Benchchem.
  • Fumaronitrile (CAS 764-42-1) - Chemical & Physical Properties by Cheméo.
  • 1,3-Di(pyridin-4-yl)-Urea - Clinivex.
  • Urea derivatives from carbon dioxide and amines by guanidine catalysis: Easy access to imidazolidin-2 - Unipr.
  • Piperidine amide and urea derivative. | Download Scientific Diagram - ResearchGate. [Link]

  • SOLUBILITY DATA SERIES - NIST X-Ray Photoelectron Spectroscopy Database.
  • Substance Registry Services | US EPA. [Link]

Sources

Foundational

Technical Guide: Safe Handling and Application of 4-Ureidopiperidine in Medicinal Chemistry

The following technical guide is structured to serve as an authoritative operational manual for research and development professionals. It synthesizes chemical safety data with practical medicinal chemistry applications,...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as an authoritative operational manual for research and development professionals. It synthesizes chemical safety data with practical medicinal chemistry applications, adhering to the requested "Senior Application Scientist" persona.

Executive Summary & Chemical Identity

4-(Aminocarbonyl)aminopiperidine (commonly referred to as 4-ureidopiperidine or piperidin-4-ylurea ) is a critical bifunctional building block in drug discovery. Characterized by a secondary amine (piperidine) and a primary urea moiety, it serves as a polar scaffold for increasing the water solubility of lipophilic pharmacophores. It is widely utilized in the synthesis of Soluble Epoxide Hydrolase (sEH) inhibitors , CCR5 antagonists , and various antibacterial agents.

This guide provides a self-validating safety and operational framework for handling this compound, specifically focusing on its hydrochloride salt form, which is the most common commercial preparation due to enhanced stability.

Chemical Profile Table
PropertySpecification
Chemical Name 4-Ureidopiperidine Hydrochloride (Piperidin-4-ylurea HCl)
CAS Number 61220-33-5 (HCl salt); 99769-45-8 (Free base)
Formula C₆H₁₃N₃O · HCl
Molecular Weight 179.65 g/mol
Physical State White to off-white crystalline solid
Solubility Highly soluble in water, DMSO, Methanol; Insoluble in non-polar solvents (Hexane, Et₂O)
Acidity (pKa) ~10-11 (Piperidine NH), ~13-14 (Urea NH)

Hazard Identification & Risk Assessment

While 4-ureidopiperidine is not classified as "Highly Toxic" (Category 1 or 2), its physiological activity as a bioactive intermediate necessitates strict engineering controls. The primary risks stem from its potential as a respiratory sensitizer and severe eye irritant .

GHS Classification (Derived from HCl Salt Data)
  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation)

  • Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation)

  • STOT - Single Exposure: Category 3 (May cause respiratory irritation)

Advanced Risk Analysis
  • Dust Explosion Hazard: As a fine organic powder containing nitrogen, suspended dust clouds can be explosive if ignited. Control: Use anti-static weighing boats and ground all transfer equipment.

  • Hygroscopicity: The HCl salt is hygroscopic. Moisture absorption alters stoichiometry, leading to failed coupling reactions. Control: Store in a desiccator; re-seal containers under inert gas (Argon/Nitrogen).

  • Incompatibility: Reacts vigorously with strong oxidizing agents (e.g., permanganates, peroxides) and acid chlorides (uncontrolled exotherm).

Operational Protocol: Synthesis & Handling

This section details a standard workflow for using 4-ureidopiperidine in a nucleophilic substitution reaction (e.g., amide coupling). This protocol is designed to be self-validating : every step includes a check to ensure the system is functioning correctly.

Engineering Controls & PPE
  • Ventilation: All weighing and open-vessel manipulations must occur inside a certified Chemical Fume Hood (Face velocity > 100 fpm).

  • Gloves: Nitrile (0.11 mm) is sufficient for incidental contact. For prolonged handling in solution (e.g., DCM/DMF mixtures), double-gloving with a laminate liner (Silver Shield) is recommended.

  • Eye Protection: Chemical splash goggles are mandatory. Safety glasses are insufficient due to the fine particle size of the solid.

Protocol: Amide Coupling (Urea Scaffold Synthesis)

Objective: React 4-ureidopiperidine HCl with an Acid Chloride (R-COCl) to form a functionalized urea inhibitor.

Step 1: Reagent Preparation (The "Free-Basing" Check)

  • Action: Suspend 4-ureidopiperidine HCl (1.0 equiv) in Dichloromethane (DCM) or DMF.

  • Critical Step: Add Diisopropylethylamine (DIPEA, 2.5 equiv).

  • Self-Validation: The suspension should clarify or change consistency as the HCl is scavenged and the free amine is liberated. If the solid remains clumpy and undissolved after 10 minutes, sonicate or add a co-solvent (DMF) before proceeding. Do not add electrophile until the amine is soluble.

Step 2: Controlled Addition

  • Action: Cool the mixture to 0°C. Add the Acid Chloride (1.1 equiv) dropwise.

  • Causality: The exotherm from the HCl neutralization can degrade the urea moiety if the temperature is not controlled.

  • Observation: Fuming may occur (HCl gas); ensure the fume hood sash is lowered.

Step 3: Reaction Monitoring

  • Action: Monitor via LC-MS or TLC (10% MeOH in DCM) after 1 hour.

  • Self-Validation: The disappearance of the baseline spot (amine) and appearance of a less polar spot confirms conversion.

Step 4: Quenching & Workup

  • Action: Quench with saturated aqueous NaHCO₃.

  • Safety Note: Evolution of CO₂ gas will occur. Allow bubbling to cease before transferring to a separatory funnel.

Visualized Workflows

The following diagrams illustrate the safety decision matrix and the chemical workflow.

Safety Decision Matrix

This logic flow dictates the handling requirements based on the state of the material.

SafetyMatrix Start Start: Handling 4-Ureidopiperidine StateCheck Is material Solid or Solution? Start->StateCheck Solid Solid (Powder) StateCheck->Solid Solution Solution (Reaction) StateCheck->Solution DustControl Risk: Inhalation/Dust Explosion Action: Fume Hood + Static Grounding Solid->DustControl SkinAbsorb Risk: Skin Absorption/Splash Action: Nitrile Gloves + Goggles Solution->SkinAbsorb Weighing Weighing Protocol: Use Anti-static Spatula DustControl->Weighing Disposal Disposal: Segregate into Non-Halogenated Organic Waste Weighing->Disposal Quench Quenching Protocol: Slow addition of NaHCO3 SkinAbsorb->Quench Quench->Disposal

Caption: Decision matrix for PPE and engineering controls based on physical state.

Synthesis Workflow & Critical Control Points

This diagram visualizes the coupling protocol described in Section 3.2.

SynthesisFlow Input 4-Ureidopiperidine HCl + Solvent (DCM/DMF) BaseAdd Add Base (DIPEA) (Liberate Free Amine) Input->BaseAdd Check Validation Point: Is Solution Clear? BaseAdd->Check Check->BaseAdd No (Add Co-solvent) React Add Electrophile (0°C, Dropwise) Check->React Yes Workup Quench (NaHCO3) & Phase Separate React->Workup

Caption: Operational workflow for amide coupling, highlighting the critical solubility validation step.

Emergency Response & Stability

Spill Cleanup

In the event of a powder spill (>1g):

  • Isolate: Evacuate the immediate area of unnecessary personnel.

  • Suppress: Do not dry sweep. This generates dust.[1] Cover the spill with a paper towel dampened with water or ethanol.

  • Collect: Scoop the damp material into a sealable waste bag.

  • Clean: Wipe the surface with 1N HCl (to neutralize residual amine) followed by water.

Storage & Stability
  • Shelf Life: 2 years if stored correctly.

  • Conditions: Store at 2–8°C (refrigerated). The urea moiety can degrade to cyanate and amine under high heat (>40°C) or prolonged exposure to moisture.

  • Signs of Degradation: Yellowing of the white powder or a "fishy" odor (indicating free piperidine release).

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12631721: (piperidin-4-yl)urea hydrochloride. PubChem.[2][3][4] Retrieved from [Link]

  • Kim, H., et al. (2011). Incorporation of Piperazino Functionality into 1,3-Disubstituted Urea as the Tertiary Pharmacophore. SciSpace/Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

4-(Aminocarbonyl)aminopiperidine in the development of anti-HIV agents

Application Note: 4-(Aminocarbonyl)aminopiperidine Scaffolds in HIV-1 Entry Inhibition Executive Summary The 4-(aminocarbonyl)aminopiperidine moiety (also referred to as 4-ureidopiperidine) represents a "privileged struc...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 4-(Aminocarbonyl)aminopiperidine Scaffolds in HIV-1 Entry Inhibition

Executive Summary

The 4-(aminocarbonyl)aminopiperidine moiety (also referred to as 4-ureidopiperidine) represents a "privileged structure" in the design of small-molecule CCR5 antagonists.[1] This scaffold forms the core pharmacophore of several high-affinity HIV entry inhibitors, most notably Vicriviroc (SCH-D) .[1] This application note provides a comprehensive technical guide for researchers utilizing this scaffold to develop next-generation anti-HIV agents. It details the mechanistic rationale, modular chemical synthesis, and critical biological validation protocols required to assess potency and selectivity.

Pharmacological Rationale & Mechanism

The Target: CCR5 (C-C chemokine receptor type 5) is a G-protein coupled receptor (GPCR) that serves as the primary co-receptor for R5-tropic HIV-1 strains.[1] The Scaffold: The 4-ureidopiperidine motif acts as a conformational anchor.[1]

  • The Piperidine Ring: Provides a semi-rigid template that positions substituents into the hydrophobic pocket of the CCR5 transmembrane region.

  • The Urea Linkage (Aminocarbonyl-amino): Functions as a critical hydrogen-bond donor/acceptor system.[1] In the binding pocket, this group interacts with polar residues (specifically Glu283 in transmembrane helix 7), locking the receptor in an inactive conformation that prevents the gp120 V3 loop from binding.

Diagram 1: HIV Entry Inhibition Mechanism

Figure 1 Caption: Logical flow illustrating how 4-ureidopiperidine antagonists block the sequential steps of HIV-1 viral entry.[1]

HIV_Entry_Blockade HIV HIV-1 Virion (gp120) CD4 CD4 Receptor HIV->CD4 High Affinity Binding Complex gp120-CD4 Complex (Conformational Change) CD4->Complex CCR5_Open CCR5 Co-Receptor (Active State) Complex->CCR5_Open V3 Loop Interaction CCR5_Blocked CCR5-Antagonist Complex (Locked/Inactive) Complex->CCR5_Blocked Binding Prevented CCR5_Open->CCR5_Blocked Conformational Shift Fusion Membrane Fusion & Viral Entry CCR5_Open->Fusion NoEntry Entry Inhibited CCR5_Blocked->NoEntry Inhibitor 4-Ureidopiperidine Scaffold Inhibitor->CCR5_Open Allosteric Binding (Glu283 Interaction)

[1]

Chemical Synthesis Protocol: Modular Urea Formation

Objective: Synthesis of a 4-(aminocarbonyl)aminopiperidine library via isocyanate addition. Scope: This protocol describes the conversion of a 4-aminopiperidine intermediate into the urea-linked scaffold.

Reagents & Equipment:
  • Starting Material: 1-Benzyl-4-aminopiperidine (or N-Boc equivalent).[1]

  • Reagent: Isocyanates (

    
    ) or Trimethylsilyl isocyanate (for primary ureas).[1]
    
  • Solvent: Dichloromethane (DCM) (Anhydrous).[1]

  • Base: Diisopropylethylamine (DIPEA) (if using hydrochloride salts).[1]

  • Purification: Silica Gel Flash Chromatography.

Step-by-Step Methodology:
  • Preparation of Reaction Vessel:

    • Flame-dry a 50 mL round-bottom flask under nitrogen atmosphere.

    • Add 1.0 equivalent (eq) of 4-aminopiperidine derivative dissolved in anhydrous DCM (0.1 M concentration).

  • Isocyanate Addition (Critical Step):

    • Cool the solution to 0°C using an ice bath to minimize side reactions.

    • For Substituted Ureas: Add 1.1 eq of the desired Isocyanate dropwise.

    • For Primary Ureas: Add 1.5 eq of Trimethylsilyl isocyanate (TMS-NCO).[1]

    • Expert Insight: If the isocyanate is solid, dissolve in minimal DCM before addition.

  • Reaction Monitoring:

    • Allow the reaction to warm to room temperature (25°C) and stir for 2–4 hours.

    • Validation: Monitor by TLC (System: 5% Methanol in DCM). The starting amine spot (ninhydrin active) should disappear, and a higher R_f urea spot should appear.

  • Work-up:

    • Quench with 5 mL saturated

      
      .
      
    • Extract with DCM (

      
      ).[1]
      
    • Dry combined organics over

      
      , filter, and concentrate in vacuo.
      
  • Purification:

    • Purify residue via flash column chromatography (Gradient: 0%

      
       10% MeOH in DCM).
      
    • Yield Expectation: 80–95%.

Biological Evaluation Protocols

Protocol A: CCR5 Radioligand Binding Assay

Purpose: Determine the binding affinity (


) of the synthesized compounds by displacing a known radioligand.
  • Cell Line: CHO-K1 cells stably expressing human CCR5 (CHO-CCR5).[1]

  • Radioligand: [

    
    I]-MIP-1
    
    
    
    (Macrophage Inflammatory Protein-1
    
    
    ) or [
    
    
    I]-RANTES.[1] Specific Activity ~2200 Ci/mmol.

Workflow:

  • Membrane Preparation: Harvest CHO-CCR5 cells, lyse in hypotonic buffer (10 mM Tris, 5 mM MgCl2), and homogenize. Centrifuge at 40,000 x g. Resuspend pellet in Binding Buffer.

  • Binding Buffer: 50 mM HEPES (pH 7.4), 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA.

  • Incubation:

    • In a 96-well plate, add:

      • 25

        
        L Test Compound (Serial dilutions in DMSO, final DMSO <1%).[1]
        
      • 25

        
        L [
        
        
        
        I]-MIP-1
        
        
        (Final conc: 0.1 nM).[1]
      • 150

        
        L Membrane suspension (5–10 
        
        
        
        g protein/well).[1]
    • Incubate for 60 minutes at Room Temperature .

  • Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethyleneimine (PEI) using a cell harvester. Wash 3x with ice-cold wash buffer (50 mM HEPES, 500 mM NaCl).[1]

  • Analysis: Measure radioactivity in a gamma counter. Calculate

    
     using non-linear regression (GraphPad Prism). Convert to 
    
    
    
    using the Cheng-Prusoff equation.[1]
Protocol B: TZM-bl Pseudovirus Neutralization Assay (Functional)

Purpose: Assess the ability of the compound to block viral entry in a live cell system.[1] Trustworthiness Factor: The TZM-bl cell line is a HeLa derivative engineered to express CD4, CCR5, and a Tat-driven Luciferase reporter.[1][2][3][4] This is a self-validating system: Luciferase signal is directly proportional to viral entry.[1]

Workflow:

  • Cell Seeding: Plate TZM-bl cells (10,000 cells/well) in 96-well black-walled plates in DMEM + 10% FBS. Incubate overnight.

  • Compound Treatment:

    • Prepare 3-fold serial dilutions of the 4-ureidopiperidine compound.

    • Add compound to cells 1 hour prior to infection.

  • Infection:

    • Add R5-tropic HIV-1 pseudovirus (e.g., JR-FL env) at a Multiplicity of Infection (MOI) of 0.01.[1]

    • Control: Include Maraviroc (1

      
      M) as a positive control for entry inhibition.[1]
      
  • Incubation: 48 hours at 37°C, 5% CO2.

  • Readout:

    • Lyse cells using Glo Lysis Buffer.

    • Add Luciferase Substrate (Bright-Glo).[1]

    • Measure Luminescence (RLU).[1][4][5]

  • Calculation:

    
    [1]
    

Data Analysis & SAR Insights

The following table summarizes the Structure-Activity Relationship (SAR) trends observed with 4-(aminocarbonyl)aminopiperidine derivatives, based on historical data from the Vicriviroc development series.

Table 1: SAR of 4-Ureidopiperidine Derivatives against CCR5

Compound IDR1 (Piperidine N)R2 (Urea N')CCR5 Binding (

nM)
Antiviral

(nM)
LipE (Lipophilic Efficiency)
Ref (Base) BenzylH (Primary Urea)120>500Low
A-01 4-ChlorobenzylMethyl45150Moderate
A-05 4,6-dimethylpyrimidinePhenyl8.522High
Vicriviroc Complex PyrimidineSubst.[1] Phenyl0.8 3.5 Optimal

Key SAR Findings:

  • N-Substitution: The distal nitrogen of the urea (R2) prefers aromatic systems containing electron-withdrawing groups (e.g.,

    
    ), which enhance hydrophobic packing.[1]
    
  • Piperidine Nitrogen (R1): A basic nitrogen is essential, but capping it with a pyrimidine ring (as in Vicriviroc) improves metabolic stability and reduces hERG channel liability compared to simple benzyl groups.

Diagram 2: Screening & Optimization Workflow

Figure 2 Caption: Integrated workflow for progressing 4-ureidopiperidine hits from synthesis to lead optimization.

Optimization_Cycle Start Scaffold Selection (4-Ureidopiperidine) Synth Synthesis (Isocyanate Route) Start->Synth Bind Binding Assay (125I-MIP-1a) Synth->Bind Bind->Synth Ki > 100nM (Refine R-Groups) Func Functional Assay (TZM-bl Neutralization) Bind->Func Ki < 100nM Tox ADMET / hERG (Safety) Func->Tox EC50 < 50nM Decision Select Lead? Tox->Decision Decision->Synth Fail (High Tox)

References

  • Tagat, J. R., et al. "Piperazine-based CCR5 antagonists as HIV-1 inhibitors.[1][6] I. 4-ureidopiperidine derivatives."[1] Journal of Medicinal Chemistry, 2001.

  • Tagat, J. R., et al. "Discovery of 1-[(4,6-dimethyl-5-pyrimidinyl)carbonyl]-4-[4-[2-methoxy-1(R)-4-(trifluoromethyl)phenyl]ethyl-3(S)-methyl-1-piperazinyl]-4-methylpiperidine (Sch-417690/Sch-D), a potent, highly selective, and orally bioavailable CCR5 antagonist."[1] Journal of Medicinal Chemistry, 2004.

  • NIH AIDS Reagent Program. "Protocol for TZM-bl Neutralization Assay." NIH HIV Reagent Program Protocols.

  • Strizki, J. M., et al. "Discovery and characterization of vicriviroc (SCH 417690), a CCR5 antagonist with potent activity against human immunodeficiency virus type 1."[7] Antimicrobial Agents and Chemotherapy, 2005.[2]

  • Maeda, K., et al. "Discovery of Novel CCR5 Antagonists as HIV-1 Entry Inhibitors." Viruses, 2014.[8]

Sources

Application

Application Note: 4-(Aminocarbonyl)aminopiperidine Scaffolds in Cancer Research

Targeting the Soluble Epoxide Hydrolase (sEH) Axis in the Tumor Microenvironment Executive Summary The 4-(aminocarbonyl)aminopiperidine moiety (systematically 1-(piperidin-4-yl)urea ) represents a "privileged scaffold" i...

Author: BenchChem Technical Support Team. Date: February 2026

Targeting the Soluble Epoxide Hydrolase (sEH) Axis in the Tumor Microenvironment

Executive Summary

The 4-(aminocarbonyl)aminopiperidine moiety (systematically 1-(piperidin-4-yl)urea ) represents a "privileged scaffold" in medicinal chemistry, particularly in the design of Soluble Epoxide Hydrolase (sEH) inhibitors. While historically explored for cardiovascular and analgesic applications, recent evidence implicates the sEH pathway in modulating the tumor microenvironment (TME) , specifically influencing inflammation-driven carcinogenesis, tumor metastasis, and angiogenesis.

This application note provides a comprehensive technical guide for researchers utilizing 4-(aminocarbonyl)aminopiperidine derivatives to probe the sEH signaling axis. It details the mechanistic grounding, chemical synthesis, and validated bioassay protocols required to evaluate these compounds as potential anti-metastatic and anti-inflammatory agents in oncology.

Scientific Background & Mechanism
2.1 The Pharmacophore

The 4-(aminocarbonyl)aminopiperidine structure serves as a potent transition-state mimic for the sEH enzyme.

  • Urea Linker: The primary pharmacophore.[1] It functions as a hydrogen bond donor, engaging the catalytic aspartic acid residue (Asp335 in human sEH) in the enzyme's active site, thereby blocking substrate hydrolysis.

  • Piperidine Ring: Provides a rigid spacer that orients the urea group correctly while improving water solubility and pharmacokinetic properties compared to earlier adamantane-based inhibitors.

2.2 The Target: sEH in Cancer

Soluble Epoxide Hydrolase (sEH) hydrolyzes Epoxyeicosatrienoic acids (EETs) —endogenous lipid mediators derived from arachidonic acid—into less active dihydroxyeicosatrienoic acids (DHETs).[2]

  • EETs: Possess potent anti-inflammatory and vasodilatory properties.

  • Cancer Context: Chronic inflammation is a hallmark of cancer progression. By inhibiting sEH, researchers can stabilize EET levels, potentially suppressing the inflammatory cytokines (e.g., IL-6, TNF-α) that drive tumor growth and metastasis. However, because EETs can also promote angiogenesis, precise modulation using 4-(aminocarbonyl)aminopiperidine tools is critical for dissecting these opposing effects.

2.3 Signaling Pathway Visualization

sEH_Pathway AA Arachidonic Acid EETs EETs (Epoxyeicosatrienoic Acids) AA->EETs Oxygenation CYP CYP Epoxyprogenases (CYP2C/2J) CYP->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Substrate Binding Inflammation Chronic Inflammation (Tumor Promotion) EETs->Inflammation Suppresses Angiogenesis Angiogenesis (VEGF-like) EETs->Angiogenesis Promotes DHETs DHETs (Inactive Diols) sEH->DHETs Hydrolysis Inhibitor 4-(Aminocarbonyl)aminopiperidine (Inhibitor) Inhibitor->sEH Inhibition (IC50 ~nM) DHETs->Inflammation Fails to Suppress Metastasis Metastasis Inflammation->Metastasis Drives

Figure 1: The Arachidonic Acid/sEH signaling cascade.[2] Inhibition of sEH by piperidine-urea scaffolds stabilizes EETs, suppressing inflammation-driven metastasis.

Experimental Protocols
Protocol A: Synthesis of 1-(Piperidin-4-yl)urea Derivatives

Rationale: Commercial availability is often limited to the Boc-protected precursor. This protocol describes the generation of the active urea pharmacophore.

Materials:

  • N-Boc-4-aminopiperidine (CAS: 87120-72-7)

  • Potassium Cyanate (KOCN)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Step-by-Step Methodology:

  • Urea Formation:

    • Dissolve N-Boc-4-aminopiperidine (1.0 eq) in a mixture of acetic acid and water (1:1 v/v).

    • Add Potassium Cyanate (KOCN, 1.5 eq) dropwise as an aqueous solution at 0°C.

    • Stir at room temperature for 12 hours.

    • Checkpoint: Monitor by TLC (formation of a more polar spot).

    • Extract with ethyl acetate, wash with brine, and dry over Na2SO4 to obtain N-Boc-4-ureidopiperidine .

  • Deprotection:

    • Dissolve the intermediate in DCM/TFA (4:1). Stir for 2 hours at room temperature.

    • Evaporate solvent under reduced pressure.

    • Neutralize with basic resin or NaHCO3 wash to obtain the free base 4-(aminocarbonyl)aminopiperidine .

  • Functionalization (Optional):

    • The secondary amine on the piperidine ring can now be coupled to various aryl halides (via Buchwald-Hartwig) or acid chlorides to create a library of sEH inhibitors with varying lipophilicity (e.g., TPPU analogs).

Protocol B: Fluorometric sEH Activity Assay

Rationale: To validate the potency of the synthesized scaffold against human sEH (hsEH) before cellular testing.

Reagents:

  • Recombinant human sEH enzyme.

  • Substrate: PHOME (3-phenyl-cyano(6-methoxy-2-naphthalenyl)methyl ester-2-oxiraneacetic acid).

  • Buffer: 25 mM Bis-Tris/HCl (pH 7.0) containing 0.1 mg/mL BSA.

Workflow:

  • Preparation: Dilute inhibitor (4-ureidopiperidine derivative) in DMSO. Prepare serial dilutions (e.g., 0.1 nM to 10 µM).

  • Incubation: Mix 20 µL of enzyme solution (approx. 1 nM final conc) with 2 µL of inhibitor in a black 96-well plate. Incubate at 30°C for 5 minutes.

  • Reaction Start: Add 180 µL of PHOME substrate (50 µM final conc).

  • Measurement: Monitor fluorescence immediately (Ex: 330 nm, Em: 465 nm) for 10-30 minutes (kinetic mode).

  • Data Analysis: Calculate the slope of hydrolysis (RFU/min). Plot % Inhibition vs. Log[Inhibitor] to determine IC50.

Data Interpretation Table:

Compound Class Typical IC50 (hsEH) Interpretation
Unsubstituted 4-ureidopiperidine > 1000 nM Weak binder; requires hydrophobic tail.
N-Acyl-4-ureidopiperidine 10 - 100 nM Moderate potency; good starting point.

| N-Aryl-4-ureidopiperidine | < 5 nM | High potency (Clinical candidate range). |

Protocol C: Tumor Cell Invasion Assay (Boyden Chamber)

Rationale: To assess if sEH inhibition reduces the invasive potential of cancer cells (e.g., MDA-MB-231 breast cancer cells) by suppressing inflammatory signaling.

Workflow:

  • Cell Preparation: Starve cancer cells in serum-free media for 24 hours.

  • Treatment: Pre-treat cells with the 4-(aminocarbonyl)aminopiperidine derivative (1 µM) or Vehicle (DMSO) for 2 hours.

  • Chamber Setup:

    • Upper Chamber: 50,000 cells in serum-free media + Inhibitor.

    • Membrane: 8 µm pore size, coated with Matrigel (to mimic extracellular matrix).

    • Lower Chamber: Media + 10% FBS (Chemoattractant).

  • Incubation: 24 hours at 37°C, 5% CO2.

  • Quantification:

    • Wipe non-invading cells from the top of the membrane.

    • Fix invading cells (methanol) and stain (Crystal Violet or DAPI).

    • Count cells in 5 random fields using a microscope.

Workflow Visualization

Workflow cluster_chem Phase 1: Chemistry cluster_bio Phase 2: Validation Syn Synthesis (Urea Formation) Pur Purification (TFA Deprotection) Syn->Pur Enz Enzymatic Assay (IC50 Determination) Pur->Enz Validated Hits Cell Invasion Assay (Matrigel) Enz->Cell IC50 < 50nM

Figure 2: Integrated workflow for developing and testing sEH inhibitors based on the piperidine-urea scaffold.

References
  • Morisseau, C., & Hammock, B. D. (2013). Impact of soluble epoxide hydrolase and epoxyeicosatrienoic acids on human health. Annual Review of Pharmacology and Toxicology, 53, 37–58.

  • Hwang, S. H., et al. (2007). Synthesis and structure-activity relationship of urea-based soluble epoxide hydrolase inhibitors. Journal of Medicinal Chemistry, 50(16), 3825–3840.

  • Panigrahy, D., et al. (2012). Epoxyeicosanoids promote organ and tissue regeneration. Proceedings of the National Academy of Sciences, 110(33). (Contextualizes the pro-angiogenic risks).

  • Wang, Y., et al. (2021). Soluble Epoxide Hydrolase Inhibitors in Multitarget and Combination Therapies for Inflammation and Cancer.[2] Molecules, 26(11), 3362.

  • Santa Cruz Biotechnology. tert-butyl 4-[(aminocarbonyl)amino]piperidine-1-carboxylate Product Data.

Sources

Method

4-(Aminocarbonyl)aminopiperidine reaction conditions for acylation

Topic: Optimizing Acylation Strategies for 4-(Aminocarbonyl)aminopiperidine: A Chemo-Selective Approach Content Type: Application Note & Detailed Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discover...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Acylation Strategies for 4-(Aminocarbonyl)aminopiperidine: A Chemo-Selective Approach Content Type: Application Note & Detailed Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists[1]

Introduction: The Chemical Challenge

4-(Aminocarbonyl)aminopiperidine (also known as 4-ureidopiperidine or piperidin-4-ylurea) is a versatile scaffold in medicinal chemistry, frequently serving as a polar linker or pharmacophore in Soluble Epoxide Hydrolase (sEH) inhibitors and GPCR ligands.[1]

The primary synthetic challenge lies in chemo-selectivity and solubility .[1] The molecule contains three nitrogen species:[2]

  • Piperidine Nitrogen (

    
    ):  A highly nucleophilic secondary amine (
    
    
    
    ).
  • Internal Urea Nitrogen: A non-nucleophilic amide-like nitrogen.

  • Terminal Urea Nitrogen: A primary amide-like nitrogen (

    
    ), significantly less nucleophilic than the piperidine but capable of reacting with strong electrophiles under forcing conditions to form acyl-ureas (biurets).
    

This guide outlines protocols to selectively acylate the piperidine nitrogen (


) while preserving the urea integrity, overcoming the inherent solubility issues of urea-containing scaffolds.

Chemo-Selectivity & Mechanistic Grounding

Success relies on exploiting the nucleophilicity gap ($ \Delta N $) between the piperidine ring and the urea tail.

  • Thermodynamic/Kinetic Control: The secondary amine of the piperidine ring is orders of magnitude more nucleophilic than the resonance-stabilized urea. Under controlled temperatures (

    
     to RT) and stoichiometric regulation, exclusive 
    
    
    
    -acylation is achieved without protecting groups.
  • Solvent Effects: 4-ureidopiperidine is poorly soluble in non-polar solvents (DCM, Toluene) due to the polar urea motif. Polar aprotic solvents (DMF, DMSO, or DMAc) are required to maintain homogeneity, which is critical for preventing local concentration hotspots that lead to side reactions.

Visualization: Reaction Decision Tree

The following flow chart guides the selection of the optimal acylation method based on your electrophile and scale.

AcylationStrategy Start Start: 4-Ureidopiperidine Electrophile Select Electrophile Source Start->Electrophile AcidCl Acid Chloride / Anhydride Electrophile->AcidCl High Reactivity CarbAcid Carboxylic Acid Electrophile->CarbAcid Stability Required MethodA Method A: Schotten-Baumann (DIPEA/DMF, 0°C) AcidCl->MethodA Complex Is Acid Complex/Chiral? CarbAcid->Complex Result Target: N-Acyl Piperidine MethodA->Result MethodB Method B: Coupling Agents (HATU or EDC/DMF) MethodB->Result Complex->MethodB Yes (Prevent Racemization) Complex->MethodB No (Standard Coupling)

Caption: Strategic decision tree for selecting the optimal acylation protocol based on electrophile stability and complexity.

Experimental Protocols

Method A: Acid Chloride/Anhydride (Standard Schotten-Baumann)

Best for: Simple, robust acyl chlorides; scale-up; non-chiral substrates.[1] Risk: High reactivity can lead to biuret formation if uncontrolled.

Reagents:

  • Substrate: 4-Ureidopiperidine (1.0 equiv)[1]

  • Electrophile: Acid Chloride (1.05 equiv)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.0 – 3.0 equiv)
    
  • Solvent: Anhydrous DMF (preferred) or DCM/DMF mixture (if solubility permits).

Step-by-Step Protocol:

  • Preparation: In a flame-dried round-bottom flask, suspend 4-ureidopiperidine (1.0 equiv) in anhydrous DMF (

    
     concentration). Add DIPEA (2.0 equiv). Stir until the suspension becomes a clear or mostly clear solution.
    
  • Cooling: Cool the mixture to

    
     using an ice bath. Critical: Lower temperature suppresses the nucleophilicity of the urea tail.
    
  • Addition: Dissolve the Acid Chloride (1.05 equiv) in a minimal amount of DMF or DCM. Add this solution dropwise to the amine mixture over 15–20 minutes.

  • Reaction: Allow the reaction to warm to Room Temperature (RT) naturally. Stir for 2–4 hours. Monitor by LC-MS (TLC is often difficult due to the polarity of the urea).

  • Quench: Quench with saturated

    
     solution.
    
Method B: HATU/EDC Coupling

Best for: Complex carboxylic acids, chiral substrates, or when acid chlorides are unstable. Advantage: Milder conditions; minimizes racemization.

Reagents:

  • Substrate: 4-Ureidopiperidine (1.0 equiv)[1]

  • Carboxylic Acid (1.1 equiv)

  • Coupling Reagent: HATU (1.1 equiv) or EDC

    
    HCl (1.2 equiv) + HOBt (1.2 equiv)
    
  • Base: DIPEA (3.0 equiv)

  • Solvent: DMF or DMSO.

Step-by-Step Protocol:

  • Activation: In a vial/flask, dissolve the Carboxylic Acid (1.1 equiv) in DMF (

    
    ). Add DIPEA (3.0 equiv) and HATU (1.1 equiv). Stir at RT for 5–10 minutes to form the activated ester (OAt-ester).
    
    • Note: The solution usually turns yellow/orange.

  • Coupling: Add solid 4-ureidopiperidine (1.0 equiv) directly to the activated ester solution. (Alternatively, add as a suspension in DMF if handling solids is difficult).

  • Reaction: Stir at RT for 4–16 hours.

  • Monitoring: Check LC-MS for the mass of

    
    .
    

Workup and Purification Strategies

The product will contain both a urea and an amide, making it highly polar. Standard aqueous extraction (DCM/Water) often results in product loss to the aqueous phase.

Table 1: Purification Decision Matrix

ScenarioRecommended StrategyProtocol Details
Product precipitates in water Filtration (Simplest) Pour reaction mixture into 10x volume of ice water. Stir for 30 min. Filter solids, wash with water and

.
Product is water soluble n-Butanol Extraction Dilute DMF with water.[1] Extract 3x with n-Butanol.[1] Concentrate Butanol (high vac).
Complex mixture Reverse Phase (C18) Inject crude DMF solution directly onto C18 Flash column. Elute with

(+0.1% Formic Acid).
Small Scale (<50 mg) SCX Cartridge Load on SCX (Strong Cation Exchange). Wash with MeOH (removes acids). Elute with

.

Troubleshooting & Optimization

  • Issue: Biuret Formation (Over-acylation)

    • Diagnosis: LC-MS shows

      
      .
      
    • Fix: Reduce Acid Chloride equivalents to 0.95. Ensure temperature is strictly

      
       during addition. Switch to Method B (HATU).
      
  • Issue: Poor Solubility of Starting Material

    • Fix: Use DMSO instead of DMF. If using DCM, add 10-20% DMF as a co-solvent.[1]

  • Issue: Trapped DIPEA/DMF

    • Fix: Urea products often trap solvents in the crystal lattice. Dry under high vacuum at

      
       for 24h or triturate with 
      
      
      
      /Pentane.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General reference for amine vs. amide nucleophilicity).
  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[3] Tetrahedron, 61(46), 10827-10852. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • BenchChem. (2025). Application Notes and Protocols for N-Acylation of Urea Derivatives. Link

Sources

Application

Application Note: Reductive Amination Protocols for 4-(Aminocarbonyl)aminopiperidine (4-Ureidopiperidine)

Abstract & Chemical Context The 4-(aminocarbonyl)aminopiperidine motif (commonly referred to as 4-ureidopiperidine ) is a "privileged structure" in drug discovery, serving as a core scaffold in soluble epoxide hydrolase...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Chemical Context

The 4-(aminocarbonyl)aminopiperidine motif (commonly referred to as 4-ureidopiperidine ) is a "privileged structure" in drug discovery, serving as a core scaffold in soluble epoxide hydrolase (sEH) inhibitors, CCR5 antagonists, and various GPCR ligands.

While the secondary amine of the piperidine ring is highly nucleophilic, the attached urea moiety introduces significant physicochemical challenges:

  • Solubility: The polar urea group often renders the molecule insoluble in standard non-polar solvents (DCM, Toluene) used for reductive aminations.

  • Amphotericity: The product contains a basic tertiary amine and a neutral, hydrogen-bond-donating urea. This complicates standard acid-base extraction workups, often leading to emulsions or product loss in the aqueous phase.

  • Salt Forms: The starting material is frequently supplied as a hydrochloride salt (CAS: 5220-49-5), requiring in situ neutralization.

This guide provides three validated protocols to address these specific challenges, ensuring high chemoselectivity and yield.

Reaction Mechanism & Chemoselectivity

The reaction proceeds via the formation of a carbinolamine, followed by dehydration to an iminium ion.[1] The reducing agent must selectively reduce the iminium ion faster than the starting aldehyde.

Key Chemoselectivity Insight: The terminal nitrogens of the urea group (


) are amide-like and significantly less nucleophilic than the piperidine secondary amine. Under the slightly acidic conditions of reductive amination (pH 5–6), chemoselectivity for the piperidine nitrogen is >99%.
Figure 1: Mechanistic Pathway

ReactionMechanism Start 4-Ureidopiperidine (Secondary Amine) Hemiaminal Hemiaminal Intermediate Start->Hemiaminal + Aldehyde Aldehyde Aldehyde (R-CHO) Aldehyde->Hemiaminal Iminium Iminium Ion (Active Species) Hemiaminal->Iminium - H2O Product Tertiary Amine Product Iminium->Product Reduction Acid AcOH (Catalyst) Acid->Hemiaminal Promotes Reductant Hydride Donor (STAB or NaCNBH3) Reductant->Iminium H- transfer

Caption: Stepwise progression from condensation to irreversible reduction. Note that the iminium ion formation is the rate-limiting step for hindered substrates.

Experimental Protocols

Protocol A: The "Standard" Lipophilic Method (STAB/DCE)

Best for: Lipophilic aldehydes, non-polar side chains. Reagent: Sodium Triacetoxyborohydride (STAB). Solvent: 1,2-Dichloroethane (DCE) or DCM.[2]

Rationale: STAB is mild and does not reduce aldehydes/ketones appreciably at room temperature, allowing "one-pot" mixing without pre-forming the imine.

Procedure:

  • Preparation: In a 20 mL scintillation vial, suspend 4-ureidopiperidine HCl salt (1.0 equiv, e.g., 1.0 mmol) in DCE (5 mL).

  • Neutralization: Add DIPEA (N,N-Diisopropylethylamine) (1.1 equiv). Vortex until the salt dissolves or forms a fine suspension.

  • Addition: Add the Aldehyde (1.1 – 1.2 equiv).

  • Activation: Add Acetic Acid (1.5 equiv). Note: This buffers the reaction to pH ~5, accelerating iminium formation.

  • Reduction: Add STAB (1.5 equiv) in a single portion.

    • Observation: Mild effervescence may occur.

  • Reaction: Stir at Room Temperature (RT) for 2–16 hours. Monitor by LCMS.[3]

  • Quench: Add saturated aqueous

    
     (5 mL). Stir vigorously for 20 mins to destroy borate complexes.
    
Protocol B: The "Polar Solvation" Method (NaCNBH3/MeOH)

Best for: Polar aldehydes, heteroaromatic aldehydes, or if the urea starting material crashes out of DCE. Reagent: Sodium Cyanoborohydride (


).
Solvent:  Methanol (MeOH).

Rationale: Methanol solubilizes the polar urea moiety effectively.


 is stable in MeOH (unlike STAB, which degrades) and requires a slightly acidic pH to be active.

Procedure:

  • Dissolution: Dissolve 4-ureidopiperidine HCl (1.0 equiv) in MeOH (anhydrous, 5 mL).

  • Neutralization: Add Triethylamine (TEA) (1.0 equiv).

  • Imine Formation: Add the Aldehyde (1.1 equiv) and Acetic Acid (2.0 equiv). Stir for 30–60 minutes before adding the reductant.

    • Why? This pre-equilibrium ensures the imine is formed.

      
       can reduce aldehydes to alcohols if the imine isn't present.
      
  • Reduction: Add

    
      (1.5 equiv).
    
  • Reaction: Stir at RT for 4–12 hours.

  • Safety Note:

    
     generates HCN gas if acidified strongly. Keep reaction vented in a fume hood.
    

Purification Strategy: The SCX "Catch and Release"

Critical Insight: Traditional liquid-liquid extraction (DCM/Water) is often disastrous for urea derivatives due to their water solubility and surfactant-like properties (emulsions).

Recommended Method: Strong Cation Exchange (SCX) Chromatography.

  • Mechanism: The tertiary amine product binds to the sulfonic acid resin. Non-basic impurities (excess aldehyde, urea side products, borate salts) wash through.

SCX Protocol:

  • Load: Dilute the crude reaction mixture (after solvent evaporation) in minimal MeOH/DCM (1:1). Load onto a pre-conditioned SCX cartridge (e.g., 5g cartridge for 1 mmol scale).

  • Wash: Flush with MeOH (3–5 column volumes).

    • Result: Impurities elute. Product remains bound.

  • Elute: Flush with 2M Ammonia in Methanol (3 column volumes).

    • Result: The ammonia displaces the product.

  • Finish: Concentrate the ammoniacal eluent under vacuum. The residue is usually >95% pure tertiary amine.

Data Summary & Decision Matrix

ParameterProtocol A (STAB)Protocol B (NaCNBH3)
Solvent DCE or DCMMethanol
Reducing Power Mild (Aldehyde safe)Stronger (Requires pH control)
Solubility Good for lipophilic chainsExcellent for polar ureas
Toxicity LowHigh (Cyanide risk)
Water Tolerance Low (Hydrolyzes)Moderate
Typical Yield 75–90%60–85%
Figure 2: Experimental Workflow Decision Tree

DecisionTree Start Start: 4-Ureidopiperidine + Aldehyde CheckSolubility Is the Aldehyde/Product Lipophilic? Start->CheckSolubility RouteA Protocol A: STAB/DCE (Standard) CheckSolubility->RouteA Yes (Non-polar) RouteB Protocol B: NaCNBH3/MeOH (Polar) CheckSolubility->RouteB No (Polar) CheckSalt Is Amine a Salt (HCl)? RouteA->CheckSalt RouteB->CheckSalt Neutralize Add 1.0 eq DIPEA CheckSalt->Neutralize Yes Workup Purification: SCX Cartridge (Catch & Release) CheckSalt->Workup No Neutralize->Workup

Caption: Logic flow for selecting the optimal solvent system and workup based on substrate properties.

Troubleshooting & Optimization

  • Low Conversion:

    • Cause: Iminium ion not forming.

    • Fix: Add activated molecular sieves (4Å) to the reaction to scavenge water. Increase Acetic Acid to 2.0 equiv.

  • Product "Crashing Out":

    • Cause: The urea product is insoluble in DCE.

    • Fix: Add 10–20% DMF as a co-solvent in Protocol A.

  • Aldehyde Reduction (Side Product):

    • Cause: Reductant is reducing the aldehyde before it reacts with the amine.

    • Fix: Switch to Protocol B but stir the amine + aldehyde for 2 hours before adding the hydride source (Stepwise Reductive Amination).

References

  • Abdel-Magid, A. F., et al. (1996).[2][4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry.

  • Borch, R. F., et al. (1971).[5] "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society.

  • BenchChem Application Note. (2025). "Purification of Piperidine Reaction Products: SCX and Extraction Protocols."

  • Matassini, C., et al. (2020). "The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines." Current Organic Chemistry.

Sources

Method

4-(Aminocarbonyl)aminopiperidine analytical methods for quantification (HPLC, GC-MS)

An Application Guide to the Quantitative Analysis of 4-(Aminocarbonyl)aminopiperidine by HPLC and GC-MS Introduction: The Analytical Imperative for 4-(Aminocarbonyl)aminopiperidine 4-(Aminocarbonyl)aminopiperidine, also...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Quantitative Analysis of 4-(Aminocarbonyl)aminopiperidine by HPLC and GC-MS

Introduction: The Analytical Imperative for 4-(Aminocarbonyl)aminopiperidine

4-(Aminocarbonyl)aminopiperidine, also known as 4-ureidopiperidine, is a crucial chemical intermediate and structural motif in modern medicinal chemistry. Its piperidine core is a prevalent feature in a multitude of pharmaceutical agents, contributing to desirable pharmacokinetic properties such as solubility and bioavailability. The urea functional group provides a rigid hydrogen-bond donor-acceptor system, critical for molecular recognition at target receptors. Given its role as a key building block, a potential metabolite, or a process-related impurity in the synthesis of active pharmaceutical ingredients (APIs), the development of robust, accurate, and reliable analytical methods for its quantification is paramount for quality control, regulatory compliance, and overall drug safety.[1]

This guide provides two detailed application notes and protocols for the quantification of 4-(Aminocarbonyl)aminopiperidine, leveraging two of the most powerful and ubiquitous techniques in the analytical laboratory: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). We will explore the rationale behind method selection, the necessity of chemical derivatization, and the rigorous validation required to ensure data integrity, all in accordance with international regulatory standards.[2][3][4]

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle and Strategic Approach

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, offering exceptional separating power for a wide range of compounds.[5] For 4-(Aminocarbonyl)aminopiperidine, a significant analytical challenge arises from its molecular structure: it lacks a native chromophore that absorbs ultraviolet (UV) light at a wavelength suitable for sensitive detection. The piperidine and urea moieties do not possess the conjugated double-bond systems necessary for strong UV absorbance.

Causality of Derivatization: To overcome this limitation, a pre-column derivatization strategy is employed.[6] This involves a chemical reaction that attaches a UV-active molecule to the analyte before it is injected into the HPLC system. For primary and secondary amines like the piperidine nitrogen in our target molecule (or potentially the terminal amine of the urea group), a common and highly effective derivatizing agent is 4-toluenesulfonyl chloride (tosyl chloride).[7] The reaction forms a sulfonamide, which incorporates the highly UV-active tosyl group, enabling sensitive detection.[6][7] Reversed-phase HPLC is the ideal separation mode, as the derivatized analyte becomes less polar and can be effectively retained and separated on a C18 stationary phase.[6]

Experimental Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A 1. Weigh Standard/Sample B 2. Dissolve in Diluent (e.g., Acetonitrile) A->B C 3. Add Derivatization Reagent (Tosyl Chloride in Buffer) B->C D 4. Controlled Reaction (Vortex, Heat) C->D E 5. Quench & Dilute (To final concentration) D->E F 6. Filter (0.45 µm) into HPLC Vial E->F G 7. HPLC Injection (RP-C18 Column) F->G H 8. Isocratic/Gradient Elution G->H I 9. UV Detection H->I J 10. Peak Integration I->J K 11. Calibration Curve (Peak Area vs. Conc.) J->K L 12. Quantify Sample K->L

Fig 1. Workflow for HPLC-UV analysis with pre-column derivatization.
Detailed Application Protocol: HPLC-UV

1. Preparation of Solutions:

  • Mobile Phase: Prepare a filtered and degassed mixture of Acetonitrile and Water (containing 0.1% Phosphoric Acid) in a 68:32 (v/v) ratio.[7]

  • Diluent: Acetonitrile.

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of 4-(Aminocarbonyl)aminopiperidine reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Calibration Standards (0.4 - 50 µg/mL): Serially dilute the Standard Stock Solution to prepare a minimum of five calibration standards.[7]

  • Sample Solution: Accurately weigh a quantity of the test substance expected to contain about 10 mg of the analyte into a 100 mL volumetric flask. Dissolve and dilute with diluent. Further dilute if necessary to fall within the calibration range.

2. Derivatization Procedure: [6][7]

  • Transfer 1.0 mL of each standard and sample solution into separate reaction vials.

  • Add 1.0 mL of a borate buffer solution (pH 9.5) to each vial.

  • Add 1.0 mL of 4-toluenesulfonyl chloride solution (10 mg/mL in acetonitrile).

  • Cap the vials, vortex thoroughly, and heat in a water bath at 60°C for 30 minutes.

  • Cool the vials to room temperature.

  • Filter the resulting solution through a 0.45 µm syringe filter directly into an HPLC vial.

3. Chromatographic Conditions & Validation Parameters:

ParameterCondition / Acceptance CriterionRationale & Justification
Instrument HPLC with UV/Vis DetectorStandard equipment for pharmaceutical quality control.
Column C18, 250 mm x 4.6 mm, 5 µmProvides excellent retention and resolution for the non-polar tosyl-derivatized analyte.[7]
Mobile Phase Acetonitrile:Water (0.1% H₃PO₄) (68:32 v/v)Optimized for good peak shape and retention time. Phosphoric acid controls the pH to ensure consistent analyte ionization.[7]
Flow Rate 1.0 mL/minA standard flow rate that provides a balance between analysis time and column efficiency.[7]
Column Temp. 30°CMaintains consistent retention times and improves reproducibility.[7]
Detection λ 254 nmThe tosyl group has strong absorbance near this wavelength, providing high sensitivity.
Injection Vol. 10 µLA typical volume for analytical HPLC.
Specificity No interference at analyte's tREnsures the method accurately measures the analyte without interference from excipients, impurities, or degradation products.[2]
Linearity r² ≥ 0.999Demonstrates a direct proportional relationship between detector response and concentration over the intended range.[8]
Accuracy 98.0% - 102.0% RecoveryConfirms the closeness of the measured value to the true value, assessed by spiking experiments.[2][8]
Precision (%RSD) Repeatability ≤ 2.0%Measures the method's consistency for repeated analyses under the same conditions (same day, same analyst).[2][3]
LOD / LOQ S/N ≥ 3 for LOD; S/N ≥ 10 for LOQDefines the lowest concentration that can be reliably detected and quantified, respectively.[3][7]

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle and Strategic Approach

GC-MS is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry.[9] However, direct analysis of 4-(Aminocarbonyl)aminopiperidine by GC is not feasible. The molecule's high polarity, due to the urea and piperidine N-H groups, and its relatively high molecular weight result in low volatility and poor thermal stability. It would likely decompose in the hot GC injector port rather than vaporize.

Causality of Derivatization: To make the analyte suitable for GC analysis, a derivatization step is mandatory.[10] The goal is to replace the active hydrogens on the nitrogen atoms with non-polar, thermally stable groups. This reduces intermolecular hydrogen bonding, thereby increasing the molecule's volatility and preventing on-column degradation.[10] A common approach is acylation using an agent like pentafluorobenzoyl chloride (PFBCI). This reagent reacts with the N-H groups to form stable amide derivatives with excellent chromatographic properties.[9] The resulting derivative is more volatile and the fluorine atoms enhance its detectability with an electron capture detector (ECD) or provide a characteristic mass fragmentation pattern in MS.

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A 1. Weigh Standard/Sample B 2. Dissolve in Aprotic Solvent (e.g., Ethyl Acetate) A->B C 3. Add Derivatization Reagent (PFBCI & Base Catalyst) B->C D 4. Controlled Reaction (Heat to 60°C) C->D E 5. Solvent Evaporation (Under Nitrogen Stream) D->E F 6. Reconstitute in Hexane for Injection E->F G 7. GC Injection (Split/Splitless Inlet) F->G H 8. Temperature Programmed Separation G->H I 9. Mass Spectrometry Detection (EI) H->I J 10. Extract Ion Chromatogram I->J K 11. Calibration Curve (Peak Area vs. Conc.) J->K L 12. Quantify Sample K->L

Fig 2. Workflow for GC-MS analysis with pre-column derivatization.
Detailed Application Protocol: GC-MS

1. Preparation of Solutions:

  • Solvents: Use high-purity, anhydrous solvents (e.g., Ethyl Acetate, n-Hexane).

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of 4-(Aminocarbonyl)aminopiperidine reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with ethyl acetate.

  • Calibration Standards: Prepare calibration standards by diluting the stock solution with ethyl acetate.

  • Sample Solution: Prepare the sample by dissolving a known amount in ethyl acetate to achieve a concentration within the calibration range.

2. Derivatization Procedure: [9]

  • Pipette 1.0 mL of each standard and sample solution into clean, dry reaction vials.

  • Add 100 µL of triethylamine (acts as a base catalyst).

  • Add 50 µL of pentafluorobenzoyl chloride (PFBCI).

  • Cap the vials tightly and heat at 60°C for 40 minutes.

  • Cool the vials to room temperature.

  • Evaporate the solvent and excess reagent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried residue in 1.0 mL of n-hexane. Vortex to dissolve.

  • Transfer the solution to a GC vial with an insert.

3. GC-MS Conditions & Validation Parameters:

ParameterCondition / Acceptance CriterionRationale & Justification
Instrument Gas Chromatograph with Mass Selective DetectorProvides excellent separation and definitive identification.
Column HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µmA non-polar column suitable for a wide range of derivatized compounds.[11]
Carrier Gas Helium, Constant Flow at 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Injector Temp. 280°CEnsures rapid and complete vaporization of the derivatized analyte.
Oven Program 150°C (1 min), ramp at 20°C/min to 290°C (hold 5 min)Temperature gradient to effectively separate the analyte from any derivatization by-products or matrix components.
MS Transfer Line 280°CPrevents condensation of the analyte between the GC and MS.
Ion Source Electron Ionization (EI) at 70 eVStandard ionization mode that produces reproducible fragmentation patterns for structural confirmation.
MSD Temp. Source: 230°C, Quadrupole: 150°COptimized temperatures for ion formation and transmission.
Acquisition Mode Selected Ion Monitoring (SIM)Increases sensitivity and selectivity by monitoring only characteristic ions of the derivatized analyte.
Specificity No interfering peaks in blank matrix at specific ions' tRCritical for ensuring the signal is solely from the analyte of interest.[1][2]
Linearity r² ≥ 0.995Demonstrates a proportional response for quantification.
Accuracy 95.0% - 105.0% RecoveryConfirms method accuracy.
Precision (%RSD) Intermediate Precision ≤ 5.0%Measures method consistency across different days and/or analysts.[3]
LOD / LOQ Established based on S/N ratio or standard deviation of the responseDefines the sensitivity limits of the method.

Conclusion and Method Selection

Both HPLC-UV and GC-MS offer viable and robust pathways for the quantification of 4-(Aminocarbonyl)aminopiperidine, provided that an appropriate derivatization strategy is implemented. The choice between the two methods often depends on the available instrumentation, the required sensitivity, and the sample matrix.

  • HPLC-UV is generally more accessible in quality control laboratories, is highly robust, and avoids the high temperatures of a GC inlet that could potentially degrade sensitive sample matrices. It is an excellent choice for routine analysis and quality control of bulk materials.

  • GC-MS provides superior specificity and structural confirmation due to the mass spectrometric detection. Its sensitivity, especially in SIM mode, can be exceptional, making it ideal for trace-level impurity analysis or for complex matrices where chromatographic interferences are a concern.

Regardless of the method chosen, a thorough validation according to ICH guidelines is not merely a regulatory formality but a critical scientific exercise that ensures the reliability, reproducibility, and accuracy of the generated data.[2][3][4]

References

  • Organomation. (n.d.). HPLC Sample Preparation.
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • Efor Group. (n.d.). Validation of analytical procedures according to the ICH guidelines.
  • Benchchem. (n.d.). Application Notes and Protocols for the Analytical Characterization of Piperidine Compounds.
  • IntuitionLabs.ai. (2025, June 25). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide.
  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – HPLC.
  • Phenomenex. (n.d.). Guide to HPLC Testing: Ensuring Reliable Analytical Results.
  • IntuitionLabs.ai. (2026, January 8). ICH Q2(R2) Guide: Analytical Method Validation Explained.
  • SelectScience. (2023, December 8). Strategies to Enable and Simplify HPLC Polar Compound Separation.
  • Journal of Separation Science. (2023, September). Use of N-(4-aminophenyl)
  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation.
  • LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis.
  • Alternative Therapies In Health And Medicine. (n.d.). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Retrieved from Alternative Therapies In Health And Medicine website.
  • Wiley Analytical Science. (2023, October 1). Piperidine Derivatization to Improve Organic Acid Detection with SFC-MS.
  • Chang, F. C., & Lin, C. H. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis.
  • National Forensic Laboratory, Slovenia. (n.d.). ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2).
  • Agilent Technologies. (n.d.). GC AND GC/MS.
  • National Center for Biotechnology Information. (n.d.). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly.
  • Journal of Chromatographic Science. (2022, September 3). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. PubMed.
  • Chemical Analysis. (n.d.). HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride.
  • International Journal of Pharmaceutical and Educational Research. (2020, September 7).
  • Google Patents. (n.d.). CN107805218B - Method for preparing 4-Boc-aminopiperidine.
  • Benchchem. (2025, December). Application Notes & Protocols: HPLC-UV Analysis of Piperidine-Containing Compounds.
  • MDPI. (2022, June 27). Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS.
  • ResearchGate. (n.d.). Development and validation of a HPLC-UV method for 4-(4-chlorophenyl)-4-hydroxypiperidine (CPHP), a toxic metabolite of haloperidol, in humans.
  • Journal of Applicable Chemistry. (n.d.). Quantitative analysis of Cephardine using the modern HPLC method.
  • ResearchGate. (n.d.). The result of precision studies of validated analytical method.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-(Aminocarbonyl)aminopiperidine

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of 4-(aminocarbonyl)aminopiperidine, also known as 4-ureidopiperidine. This guide is designed for researchers, s...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 4-(aminocarbonyl)aminopiperidine, also known as 4-ureidopiperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.

Introduction

The synthesis of 4-(aminocarbonyl)aminopiperidine is a crucial step in the development of various pharmaceutical agents. The seemingly straightforward formation of the urea moiety can be prone to side reactions and purification challenges, leading to suboptimal yields. This guide provides a systematic approach to the synthesis, focusing on the common and effective route from 4-amino-1-Boc-piperidine, followed by deprotection. We will explore the critical parameters, potential pitfalls, and strategies for optimization.

Core Synthesis Workflow

The most common and reliable laboratory-scale synthesis of 4-(aminocarbonyl)aminopiperidine proceeds in two key stages:

  • Urea Formation: Reaction of N-Boc-4-aminopiperidine with an isocyanate source to form the protected urea intermediate.

  • Deprotection: Removal of the tert-butoxycarbonyl (Boc) protecting group to yield the final product.

This workflow is favored due to the high-yielding nature of the individual steps and the ability to purify the intermediates, ensuring a high-purity final product.

Synthesis Workflow 4-Amino-1-Boc-piperidine 4-Amino-1-Boc-piperidine Protected Urea Intermediate Protected Urea Intermediate 4-Amino-1-Boc-piperidine->Protected Urea Intermediate  Step 1: Urea Formation (e.g., KNCO, H₂O/Solvent) 4-(Aminocarbonyl)aminopiperidine 4-(Aminocarbonyl)aminopiperidine Protected Urea Intermediate->4-(Aminocarbonyl)aminopiperidine  Step 2: Deprotection (e.g., HCl, TFA)

Caption: General two-step synthesis workflow for 4-(aminocarbonyl)aminopiperidine.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common issues encountered during the synthesis.

Part 1: Urea Formation on Boc-Protected Piperidine

Q1: My yield of the protected urea intermediate is low. What are the likely causes?

A1: Low yields in the urea formation step often stem from several factors. Here's a systematic approach to troubleshooting:

  • Reagent Quality:

    • 4-Amino-1-Boc-piperidine: Ensure it is of high purity and has not degraded. It should be a solid at room temperature.[1]

    • Potassium Isocyanate (KNCO): This reagent is sensitive to moisture. Use a freshly opened bottle or ensure it has been stored in a desiccator. Clumped reagent is a sign of hydration and will lead to lower yields.

  • Reaction Conditions:

    • Solvent: While water is a viable solvent for this reaction, a co-solvent like THF or acetonitrile can improve the solubility of the starting material.[2]

    • Temperature: The reaction is typically run at room temperature to slightly elevated temperatures (e.g., 40-50 °C). Excessively high temperatures can lead to side reactions.

    • pH: Maintaining a slightly acidic to neutral pH is often beneficial when using KNCO, as it facilitates the in-situ formation of isocyanic acid.

  • Moisture Contamination: This is a critical point. Isocyanates readily react with water to form unstable carbamic acids, which then decompose to amines and carbon dioxide.[3][4] This side reaction consumes your isocyanate source and can lead to the formation of symmetrical urea byproducts.

    • Mitigation: Use dry solvents and glassware. If using a co-solvent, ensure it is anhydrous.

Q2: I see multiple spots on my TLC plate after the urea formation reaction. What are these byproducts?

A2: Besides your desired product and unreacted starting material, you may observe the following byproducts:

  • Symmetrical Urea of the Starting Amine: If some of the Boc-protected amine is deprotected in situ, it can react with the isocyanate and then another molecule of the deprotected amine to form a symmetrical urea.

  • Biuret Formation: The urea product itself can react with another molecule of isocyanate, especially if an excess of isocyanate is used. This leads to the formation of a biuret.

  • Unreacted Starting Material: The reaction may not have gone to completion.

TLC Analysis: A typical TLC system for monitoring this reaction would be a relatively polar mobile phase, such as:

  • Dichloromethane (DCM) : Methanol (MeOH) (e.g., 9:1 or 8:2 v/v)

  • Ethyl Acetate (EtOAc) : Hexane (e.g., 1:1 or 2:1 v/v) with a small amount of triethylamine (1-2%) to prevent streaking of the basic compounds.[5]

Staining with ninhydrin can be useful to visualize the starting amine, which will show a distinct color, while the urea product will not react.[5] PMA stain can be used to visualize all spots.[5]

Q3: What is the best way to purify the protected urea intermediate?

A3: The Boc-protected urea is significantly less polar than the final product. This makes it amenable to standard purification techniques:

  • Flash Column Chromatography: This is the most effective method. A silica gel column with a gradient elution of ethyl acetate in hexanes or methanol in dichloromethane is typically successful.

  • Crystallization: If the product is a solid, crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes, acetone) can be an efficient purification method.[6][7]

Part 2: Boc Deprotection

Q4: The deprotection of the Boc group is incomplete or sluggish. How can I improve this?

A4: Incomplete deprotection is a common issue. Here are some solutions:

  • Acid Strength and Concentration:

    • Trifluoroacetic Acid (TFA): A solution of 20-50% TFA in a solvent like dichloromethane (DCM) is highly effective and typically works at room temperature within 1-2 hours.[8][9]

    • Hydrochloric Acid (HCl): A saturated solution of HCl in an organic solvent like 1,4-dioxane or ethyl acetate is also a standard and effective method.[10] Using ethereal HCl can facilitate the precipitation of the hydrochloride salt of the product.

  • Reaction Time and Temperature: If the reaction is slow at room temperature, you can gently warm the reaction mixture (e.g., to 40 °C). However, with strong acids like TFA, this is often unnecessary. Ensure you are allowing sufficient reaction time; monitor by TLC until the starting material is fully consumed.

  • Scavengers: While less common for simple Boc deprotection, if your molecule contains other acid-sensitive groups, the addition of a scavenger like triisopropylsilane (TIS) can be considered, although this is more prevalent in peptide synthesis.

Q5: After deprotection and work-up, my final product is an oil/gummy solid and difficult to handle. How can I isolate a pure, solid product?

A5: 4-(Aminocarbonyl)aminopiperidine is a polar and basic compound, which can make it challenging to isolate as a free base.

  • Salt Formation: The most reliable method to obtain a stable, crystalline solid is to isolate the product as its hydrochloride salt. After the deprotection with HCl, the product often precipitates directly from the reaction mixture. If not, concentrating the reaction mixture and triturating with a non-polar solvent like diethyl ether or hexanes will usually induce precipitation.

  • Purification of the Free Base: If the free base is required, after an aqueous work-up to neutralize the acid, the product will likely be in the aqueous layer due to its high polarity.

    • Extraction: Continuous liquid-liquid extraction or multiple extractions with a more polar solvent like butanol may be necessary.

    • Lyophilization: If the product is highly water-soluble, removing the water by lyophilization (freeze-drying) can yield the solid product.

    • Specialized Chromatography: For highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) or chromatography on an amine-functionalized silica gel can be effective purification methods.[8][11][12]

Q6: What are the expected analytical characteristics of 4-(Aminocarbonyl)aminopiperidine?

A6: Based on data for analogous structures, you can expect the following:

  • ¹H NMR (in D₂O or DMSO-d₆):

    • Look for signals corresponding to the piperidine ring protons. The protons alpha to the nitrogen will typically be in the range of δ 2.5-3.5 ppm.

    • The methine proton at the 4-position will be a multiplet, likely around δ 3.5-4.0 ppm.

    • The protons on the piperidine ring will show characteristic splitting patterns (e.g., axial and equatorial protons).

    • The NH and NH₂ protons will be visible in DMSO-d₆ but will exchange in D₂O.

  • ¹³C NMR (in D₂O or DMSO-d₆):

    • Expect signals for the four distinct carbons of the piperidine ring.

    • The carbonyl carbon of the urea will appear downfield, typically in the range of δ 155-165 ppm.

  • Mass Spectrometry (ESI+):

    • The expected [M+H]⁺ ion for C₆H₁₃N₃O is m/z 144.11.[13]

Experimental Protocols

Protocol 1: Synthesis of tert-Butyl 4-ureidopiperidine-1-carboxylate

Protocol_1 cluster_reagents Reagents cluster_procedure Procedure cluster_workup Work-up & Purification Reagent1 4-Amino-1-Boc-piperidine (1.0 eq) Step1 1. Dissolve 4-Amino-1-Boc-piperidine in H₂O/ACN. Reagent1->Step1 Reagent2 Potassium Isocyanate (KNCO) (1.2 eq) Step2 2. Add KNCO portion-wise. Reagent2->Step2 Reagent3 Water/Acetonitrile (1:1) Reagent3->Step1 Step1->Step2 Step3 3. Stir at RT for 12-24h. Step2->Step3 Step4 4. Monitor by TLC. Step3->Step4 Workup1 1. Concentrate solvent. Step4->Workup1 Workup2 2. Extract with EtOAc. Workup1->Workup2 Workup3 3. Dry organic layer and concentrate. Workup2->Workup3 Purify 4. Purify by Flash Chromatography (Silica, EtOAc/Hexanes). Workup3->Purify

Caption: Workflow for the synthesis of the Boc-protected urea intermediate.

Detailed Steps:

  • To a stirred solution of 4-amino-1-Boc-piperidine (1.0 eq) in a 1:1 mixture of water and acetonitrile, add potassium isocyanate (1.2 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC (e.g., 50% Ethyl Acetate in Hexanes) until the starting amine is consumed.

  • Remove the acetonitrile under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the title compound as a white solid.

Protocol 2: Synthesis of 4-(Aminocarbonyl)aminopiperidine Hydrochloride

Protocol_2 cluster_reagents2 Reagents cluster_procedure2 Procedure cluster_workup2 Isolation Reagent1_p2 tert-Butyl 4-ureidopiperidine-1-carboxylate (1.0 eq) Step1_p2 1. Dissolve protected urea in a minimal amount of Dioxane/DCM. Reagent1_p2->Step1_p2 Reagent2_p2 4M HCl in 1,4-Dioxane Step2_p2 2. Add 4M HCl in Dioxane (excess). Reagent2_p2->Step2_p2 Step1_p2->Step2_p2 Step3_p2 3. Stir at RT for 2-4h. Step2_p2->Step3_p2 Step4_p2 4. Monitor by TLC for disappearance of starting material. Step3_p2->Step4_p2 Workup1_p2 1. Filter the resulting precipitate. Step4_p2->Workup1_p2 Workup2_p2 2. Wash the solid with cold Dioxane or Diethyl Ether. Workup1_p2->Workup2_p2 Workup3_p2 3. Dry under vacuum. Workup2_p2->Workup3_p2

Caption: Workflow for the acidic deprotection to yield the final product as a hydrochloride salt.

Detailed Steps:

  • Dissolve tert-butyl 4-ureidopiperidine-1-carboxylate (1.0 eq) in a minimal amount of a suitable solvent like 1,4-dioxane or dichloromethane.

  • To this solution, add an excess (e.g., 10 equivalents) of 4M HCl in 1,4-dioxane at room temperature.

  • Stir the mixture for 2-4 hours. A white precipitate should form during this time.

  • Monitor the reaction by TLC to confirm the complete consumption of the starting material.

  • Collect the precipitate by vacuum filtration.

  • Wash the solid with a small amount of cold 1,4-dioxane or diethyl ether to remove any soluble impurities.

  • Dry the white solid under vacuum to yield 4-(aminocarbonyl)aminopiperidine hydrochloride.

Data Summary

CompoundMolecular FormulaMolecular WeightExpected [M+H]⁺Key ¹H NMR Signals (Conceptual)
4-Amino-1-Boc-piperidine C₁₀H₂₀N₂O₂200.28201.16~1.4 ppm (s, 9H, Boc); ~2.6-2.8 ppm (m, 1H, CH); ~3.0-4.0 ppm (m, 4H, CH₂)
tert-Butyl 4-ureidopiperidine-1-carboxylate C₁₁H₂₁N₃O₃243.30244.17~1.4 ppm (s, 9H, Boc); ~3.0-4.0 ppm (piperidine protons); NH/NH₂ signals
4-(Aminocarbonyl)aminopiperidine C₆H₁₃N₃O143.19144.11[13]~2.5-3.5 ppm (piperidine protons); ~3.5-4.0 ppm (CH); NH/NH₂ signals

References

  • Boscaro, V., et al. (2022). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. PMC.
  • Li, et al. (2025). Design and Synthesis of Novel Piperidine Urea Derivatives with Neuroprotective Properties. Pharmaceutical Fronts, 7(1).
  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). N-Terminal Deprotection; Boc removal. Retrieved from [Link]

  • Lab-ex Kft. (n.d.). Strategies for the Flash Purification of Highly Polar Compounds. Retrieved from [Link]

  • ResinLab. (2021, March 16). Moisture Contamination of Polyurethanes. Retrieved from [Link]

  • Albericio, F., et al. (2020).
  • gsrs. (n.d.). 1-(4-FLUOROBENZYL)-1-(1-METHYLPIPERIDIN-4-YL)UREA. Retrieved from [Link]

  • Szycher, M. (n.d.). Urea Formation. In Polyurethanes science, technology, markets, and trends. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (2023, November 22). Deprotection. Wordpress.
  • U.S. Patent No. US2,784,192A. (1957). Preparation of 4-hydroxypiperidines.
  • CHEBI. (n.d.). N-(1-acetylpiperidin-4-yl)-N'-[4-(trifluoromethoxy)phenyl]urea (CHEBI:142791). EMBL-EBI.
  • Asian Journal of Chemistry. (2020, February 25).
  • U.S. Patent No. US6,147,215A. (2000). Process for producing 1-chlorocarbonyl-4-piperidinopiperidine or hydrochloride thereof.
  • Chemistry Hall. (2020, January 2). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]

  • ResearchGate. (n.d.).
  • RSC Publishing. (n.d.).
  • SpectraBase. (n.d.). 1-(1-Methylpiperidin-4-yl)piperidine-4-carboxylic acid - Optional[13C NMR] - Chemical Shifts.
  • PubChemLite. (n.d.). (piperidin-4-yl)urea hydrochloride (C6H13N3O). Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-1-Boc-piperidine. Retrieved from [Link]

  • World Intellectual Property Organization. (2020). Deprotection method and resin removal method in solid-phase reaction for peptide compound or amide compound, and method for producing peptide compound (WO2020111238A1).
  • Beilstein Journals. (2013, November 6). One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction.
  • PubMed. (n.d.).
  • The Royal Society of Chemistry. (2015, October 28). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid.
  • AGA Analytical. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]

  • ResearchGate. (n.d.). Development of a Robust Process for the Preparation of High-Quality 4-Methylenepiperidine Hydrochloride.
  • ResearchGate. (n.d.).
  • Open Research@CSIR-NIScPR. (n.d.).
  • Chinese Patent No. CN107805218B. (n.d.). Method for preparing 4-Boc-aminopiperidine.
  • SciELO. (n.d.).
  • ResearchGate. (2018, November 28).
  • Chinese Patent No. CN104628627A. (n.d.). Method for synthesizing 1-boc-4-aminopiperidine.
  • U.S. Patent No. US2,663,731A. (n.d.). Purification of urea.
  • ResearchGate. (n.d.). Diagram of possible reactions of isocyanates: (a) reaction with production of the urea linkage.
  • MDPI. (2022, November 16). A One Pot Synthesis of Diketopiperazines via Multicomponent Reactions Based on Isocyanides.

Sources

Optimization

4-(Aminocarbonyl)aminopiperidine purification techniques (crystallization, chromatography)

Welcome to the Advanced Purification Support Hub. Ticket Subject: Optimization of Isolation and Purity for 4-Ureidopiperidine Derivatives.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Purification Support Hub. Ticket Subject: Optimization of Isolation and Purity for 4-Ureidopiperidine Derivatives. Assigned Specialist: Senior Application Scientist, Separation Sciences Division.[1][2][3]

Executive Summary: The Molecule & The Challenge

You are working with 4-(aminocarbonyl)aminopiperidine (also known as 1-(piperidin-4-yl)urea ).[3][4][5] This molecule presents a classic "medicinal chemistry paradox" during purification:

  • High Polarity: The urea motif (-NH-CO-NH₂) is a hydrogen-bond donor/acceptor powerhouse, making the compound water-soluble and difficult to extract into standard organic solvents (DCM, EtOAc).[3][4][5]

  • Basic Functionality: The secondary amine on the piperidine ring (

    
    ) creates strong interactions with silanols in silica-based chromatography, leading to severe peak tailing.[3][4]
    
  • Synthesis Byproducts: Common synthesis routes (e.g., 4-aminopiperidine + potassium cyanate) generate significant inorganic salts (KCl, KOCN) that co-precipitate with your product.[1][2][3]

This guide moves beyond generic advice to address these specific structural liabilities.

Module 1: Crystallization & Precipitation Troubleshooting

User Question: "My crude reaction mixture is an oil or a sticky solid that won't crystallize. Standard cooling in ethanol isn't working.[3] How do I get a filterable solid?"

Diagnosis: The "oiling out" phenomenon here is likely driven by supersaturation of impurities (specifically unreacted amines or inorganic salts) or the presence of water, which acts as a powerful solvent for urea derivatives.[1][2]

Technical Protocol: The "Salting-Out" Switch Instead of trying to crystallize the free base, convert the molecule into a specific salt.[3] The hydrochloride or dihydrochloride salts of piperidinyl ureas often exhibit superior lattice energy and crystallinity compared to the free base.

Step-by-Step Salt Formation Protocol:

  • Dissolution: Dissolve your crude oil in a minimum amount of absolute ethanol or methanol .[3] (Avoid water).[1][3]

  • Filtration (Critical): If there are insoluble white solids at this stage, filter them off.[1][2][3] These are likely inorganic salts (KCl/NaCl) from the synthesis.[3]

  • Acidification:

    • Place the filtrate in an ice bath (

      
      ).
      
    • Dropwise add 4M HCl in Dioxane or 1.25M HCl in Ethanol .[3]

    • Target pH: 3–4.

  • Induction:

    • The solution should turn cloudy. If not, add Ethyl Acetate (EtOAc) or Diethyl Ether dropwise as an anti-solvent.[1][2][3]

    • Ratio: Maintain a solvent:anti-solvent ratio of roughly 1:3.[3]

  • Isolation: Filter the precipitate under nitrogen (hygroscopic warning). Wash with cold EtOAc.[3]

Data Table: Solvent Compatibility for Crystallization

Solvent SystemRoleSuitabilityNotes
Water SolventPoor Product is too soluble; hard to recover.[3][4][5]
Ethanol (Abs.) SolventExcellent Dissolves free base; precipitates salts.[3]
Ethyl Acetate Anti-SolventHigh Ideal for forcing precipitation of the HCl salt.[3]
DCM SolventVery Poor Urea group prevents solubility; product oils out.[3]
Module 2: Chromatographic Purification (HPLC/Flash)

User Question: "I am seeing severe peak tailing on my C18 column, and the retention time is unstable. Is my column dead?"

Diagnosis: Your column is likely fine.[3] The issue is secondary silanol interaction . The basic piperidine nitrogen is protonated at neutral pH and interacts ionically with residual silanol groups (


) on the silica backbone.[3][4][5]

Troubleshooting Guide: The "pH Switch"

Option A: High pH Strategy (Recommended for Stability) [1][2][3]

  • Mechanism: At pH > 10, the piperidine nitrogen is deprotonated (neutral), eliminating ionic interaction with silanols.[1][2][3]

  • Column: Requires a Hybrid Silica (e.g., Waters XBridge) or Polymer-based column resistant to high pH.[1][2][3]

  • Mobile Phase:

    • A: 10mM Ammonium Bicarbonate (pH 10).

    • B: Acetonitrile.[3][6][7][8]

  • Result: Sharp, symmetrical peaks with better retention.

Option B: Ion-Pairing (Traditional) [3][4][5]

  • Mechanism: Add an acid that forms a hydrophobic ion pair with the amine.[3]

  • Mobile Phase: Water + 0.1% TFA (Trifluoroacetic acid).[3]

  • Warning: TFA suppresses ionization in Mass Spectrometry (LC-MS). If using MS, switch to Formic Acid (weaker tailing suppression) or use the High pH method.[1][2][3]

Option C: HILIC (Hydrophilic Interaction Liquid Chromatography)

  • Why: Since your molecule is very polar (urea), C18 often fails to retain it (elutes at void volume).[1][2][3]

  • Column: Amide or Bare Silica HILIC column.[3]

  • Mobile Phase: High Acetonitrile (90%)

    
     Low Acetonitrile (50%).[1][2][3]
    
  • Result: The polar urea drives retention; impurities elute early.[3]

Module 3: Impurity Removal (Inorganic Salts)

User Question: "My NMR shows a perfect spectrum, but the elemental analysis is off, and the mass balance is >100%. What is happening?"

Diagnosis: You have trapped inorganic salts (KCl, KOCN, NaCl).[1][2][3] Urea derivatives can form networks that trap ions, and since both are water-soluble, simple aqueous washes fail.[1][2][3]

Workflow: The "Resin Scavenge" Technique Do not rely on extraction.[3] Use Ion Exchange (IEX) or Adsorption.[1][3]

  • Dissolve crude material in Water/Methanol (50:50).

  • Pass through a pre-packed Mixed-Bed Ion Exchange Column (containing both cation and anion exchange resins).[3][4][5]

    • Note: Ensure the resin is not strong enough to bind your piperidine amine (use a weak cation exchanger if necessary, or ensure the product elutes while salts bind).[1][2]

    • Alternative: Use a Desalting Resin (Size Exclusion, e.g., Sephadex G-10) if the molecular weight difference is sufficient (Salt < 100 Da, Product > 150 Da).[1][2][3]

  • Lyophilize the eluent.

Visual Logic: Purification Decision Matrix

The following diagram illustrates the decision process for purifying 4-ureidopiperidine based on the physical state of your crude material.

PurificationLogic Start Crude Reaction Mixture StateCheck Physical State? Start->StateCheck Solid Solid / Precipitate StateCheck->Solid Yes Oil Oil / Sticky Gum StateCheck->Oil Yes SolubilityCheck Soluble in EtOH? Solid->SolubilityCheck Oil->SolubilityCheck FilterSalts Filter Insoluble Solids (Remove KCl/Inorganics) SolubilityCheck->FilterSalts Yes (Dissolve in EtOH) Chromatography Prep HPLC / Flash (If high purity required) SolubilityCheck->Chromatography No (Complex Mix) SaltFormation Salt Formation Strategy (Add HCl/Dioxane) FilterSalts->SaltFormation Precipitation Precipitate with EtOAc (Anti-Solvent) SaltFormation->Precipitation MethodSelect Select Mode Chromatography->MethodSelect C18HighPH C18 (High pH) Ammonium Bicarbonate MethodSelect->C18HighPH Standard HILIC HILIC Mode Acetonitrile/Water MethodSelect->HILIC Very Polar

Figure 1: Decision Matrix for isolation of 4-ureidopiperidine derivatives, prioritizing salt removal and crystallization.[3][4][5]

References
  • Luedtke, N., et al. (2024).[1][2][3] A simple conversion of amines into monosubstituted ureas in organic and aqueous solvents. Bioorganic Chemistry.

  • Li, X., et al. (2025).[1][2][3] Design and Synthesis of Novel Piperidine Urea Derivatives with Neuroprotective Properties. Pharmaceutical Fronts, 7(1).

  • Higashi, Y. (2006).[1][2][3] Sensitive determination of 4-(4-chlorophenyl)-4-hydroxypiperidine... by HPLC. Biomedical Chromatography.

  • BenchChem Technical Guides. (2025). A Comparative Guide to HPLC and Alternative Methods for Purity Analysis of N-Boc-4-hydroxypiperidine.

  • Armarego, W. L. F. Purification of Laboratory Chemicals. Butterworth-Heinemann.[3][4][5] (Standard text for general salt formation protocols).

Sources

Troubleshooting

Technical Support Center: 4-(Aminocarbonyl)aminopiperidine Stability Profile

Introduction Welcome to the technical support hub for 4-(Aminocarbonyl)aminopiperidine (also known as 4-ureidopiperidine or piperidin-4-ylurea ; CAS 55701-77-8). This intermediate is a critical scaffold in the synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support hub for 4-(Aminocarbonyl)aminopiperidine (also known as 4-ureidopiperidine or piperidin-4-ylurea ; CAS 55701-77-8). This intermediate is a critical scaffold in the synthesis of GPCR ligands, kinase inhibitors, and soluble epoxide hydrolase inhibitors.

Due to its dual-nitrogen functionality—a basic secondary amine in the piperidine ring and a neutral urea moiety—this compound presents unique stability challenges. This guide addresses the three most common support tickets we receive: solid-state degradation (clumping/discoloration), solution-phase hydrolysis, and analytical artifacts in LC-MS.

Module 1: Solid State Stability & Storage

The Issue: Users often report that the white crystalline powder turns yellow or becomes sticky (deliquescent) after opening.

Mechanism of Failure
  • Hygroscopicity: The urea moiety is polar and capable of strong hydrogen bonding, making the solid highly hygroscopic. Moisture absorption accelerates hydrolysis.

  • Carbamate Formation: The secondary amine (piperidine nitrogen) is nucleophilic. Upon exposure to atmospheric CO₂, it reversibly reacts to form a carbamic acid/carbamate salt, often observed as a "crust" on the material.

  • Oxidation: Over long periods, the secondary amine can undergo slow oxidation to N-oxides, contributing to yellow discoloration.

Troubleshooting Guide
SymptomProbable CauseVerification TestCorrective Action
Material Clumping Moisture absorption (Hygroscopicity)KF Titration (>1% water content)Dry under vacuum at 40°C over P₂O₅ for 4-6 hours.
Yellow Discoloration Surface oxidation (N-oxide formation)LC-MS (Look for M+16 peak)Recrystallization (Ethanol/Water) if purity <95%. Store under Argon.
Crust Formation Reaction with CO₂ (Carbamate)pH of 5% solution (will be lower than expected)Degas storage vials; store in a desiccator.
FAQ: Storage

Q: Can I store this at room temperature? A: While chemically stable at 25°C for short periods, we strictly recommend storage at 2–8°C (or -20°C for long-term) in a tightly sealed container under an inert atmosphere (Argon/Nitrogen) to prevent hygroscopic hydrolysis and carbamylation.

Module 2: Solution Chemistry & pH Sensitivity

The Issue: Loss of assay during synthesis or workup, particularly in acidic or basic conditions.

Mechanism: Urea Hydrolysis

The urea linkage is generally stable at neutral pH but degrades under extremes.

  • Acidic Conditions (pH < 2): Protonation of the urea oxygen activates the carbonyl carbon for nucleophilic attack by water.

  • Basic Conditions (pH > 10): Direct nucleophilic attack by hydroxide ions.

  • Thermal Stress: Heating >60°C in aqueous media accelerates this process significantly.

Degradation Pathway: The compound degrades into 4-aminopiperidine , Carbon Dioxide , and Ammonia .

Visualization: Degradation Pathway

Hydrolysis Parent 4-(Aminocarbonyl) aminopiperidine (MW: 142.18) Inter Tetrahedral Intermediate Parent->Inter + H2O / Heat (Acid/Base Catalysis) Prod1 4-Aminopiperidine (MW: 100.16) Inter->Prod1 C-N Bond Cleavage Prod2 CO2 + NH3 Inter->Prod2

Figure 1: Hydrolytic degradation pathway of the urea linkage yielding 4-aminopiperidine.

Protocol: Safe pH Adjustment

When using this intermediate in reductive amination or coupling:

  • Avoid Strong Mineral Acids: Do not use concentrated HCl or H₂SO₄ for pH adjustment if heating is required.

  • Buffer Selection: Use mild buffers (Phosphate or Acetate) maintained between pH 4.5 and 8.0.

  • Quenching: If a reaction requires high basicity, quench immediately with cold buffer and extract; do not let the aqueous basic layer stand overnight.

Module 3: Analytical Troubleshooting (LC-MS/HPLC)

The Issue: "Ghost peaks" or incorrect molecular weights observed during QC analysis.

Common Artifacts
  • Formylation (+28 Da): If using Formic Acid in your mobile phase, the secondary amine on the piperidine ring can react to form an N-formyl adduct (M+28).

  • Peak Tailing: The basic secondary amine interacts with residual silanols on C18 columns.

Troubleshooting Workflow

Troubleshooting Start Observation: Unexpected LC-MS Peak CheckMass Check Mass Shift Start->CheckMass Plus28 Shift = +28 Da CheckMass->Plus28 Plus16 Shift = +16 Da CheckMass->Plus16 Minus42 Shift = -42 Da (Loss of Urea) CheckMass->Minus42 Sol28 Cause: N-Formylation Action: Switch modifier to Ammonium Acetate or TFA Plus28->Sol28 Sol16 Cause: N-Oxidation Action: Check storage; use fresh sample Plus16->Sol16 Sol42 Cause: In-source Fragmentation Action: Lower Cone Voltage Minus42->Sol42

Figure 2: Diagnostic logic for identifying common analytical artifacts.

FAQ: Analytics

Q: My main peak is splitting. Is it a mixture? A: Likely not. If you are running at neutral pH, the secondary amine may be partially protonated.

  • Fix: Ensure your mobile phase pH is at least 2 units away from the pKa of the piperidine nitrogen (approx pKa ~11). Use high pH (Ammonium Bicarbonate, pH 10) or low pH (0.1% TFA, pH 2) to ensure a single ionization state.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24879951, 4-Aminopiperidine (Degradation Product). Retrieved from [Link]

  • Estiu, G., & Merz, K. M. (2004). The Hydrolysis of Urea and the Proficiency of Urease. Journal of the American Chemical Society.[1] (Mechanistic basis for urea instability). Retrieved from [Link]

  • European Medicines Agency (2003). Stability Testing of Existing Active Substances and Related Finished Products. (Guidelines on stress testing conditions). Retrieved from [Link]

Sources

Optimization

Technical Support Guide: 4-(Aminocarbonyl)aminopiperidine Scale-Up

Introduction You are likely accessing this guide because you are scaling up the synthesis of 4-(aminocarbonyl)aminopiperidine (also known as 4-ureidopiperidine, CAS: 14641-65-7 for the HCl salt). This moiety is a critica...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

You are likely accessing this guide because you are scaling up the synthesis of 4-(aminocarbonyl)aminopiperidine (also known as 4-ureidopiperidine, CAS: 14641-65-7 for the HCl salt). This moiety is a critical pharmacophore in soluble epoxide hydrolase (sEH) inhibitors, ACC inhibitors, and various kinase targets (e.g., Entrectinib intermediates).

While the chemistry appears deceptively simple—converting a secondary amine to a urea—scale-up introduces three distinct failure modes:

  • The pH Trap: Inefficient conversion due to poor control of the isocyanic acid equilibrium.

  • The "Salt" Trap: Inability to separate the highly polar product from inorganic byproducts (KCl/K₂SO₄) without chromatography.

  • The Solubility Trap: The product’s tendency to form supersaturated, gummy oils rather than crystalline solids.

This guide moves beyond standard literature to address the process engineering required for multi-kilogram success.

Module 1: The Urea Formation (Kinetics & Thermodynamics)

The Challenge: The Isocyanic Acid Equilibrium

The industrial standard uses N-Boc-4-aminopiperidine and Potassium Cyanate (KOCN) . The reaction does not occur between the amine and KOCN directly. It requires the in situ generation of isocyanic acid (HNCO).

The Mechanism:




  • If pH is too high (>8): HNCO is not generated; the amine remains unreacted.

  • If pH is too low (<4): HNCO hydrolyzes rapidly to CO₂ and NH₄⁺ (loss of reagent).

  • Scale-Up Risk: On a small scale, you might dump acid and KOCN together. On a large scale, this causes a CO₂ geyser and reagent decomposition.

Protocol 1.1: Controlled Addition (The "Steady-State" Method)

Do not add all acid at once. Use a pH-stat or controlled dosing approach.

  • Dissolution: Dissolve N-Boc-4-aminopiperidine (1.0 equiv) in water/methanol (3:1 v/v). Methanol aids solubility of the organic starting material.

  • Reagent Charge: Add KOCN (1.5 equiv) as a solid or concentrated aqueous solution.

  • Activation (The Critical Step): Heat to 45–50°C. Slowly dose Acetic Acid or dilute HCl over 2–4 hours.

    • Target: Maintain internal pH between 5.5 and 6.5 .

    • Why? This keeps a low steady-state concentration of HNCO, favoring reaction with the amine over hydrolysis.

  • Endpoint: Monitor by HPLC. If conversion stalls, add 0.2 equiv KOCN and adjust pH again.

Module 2: Isolation & Desalting (The Bottleneck)

The Challenge: Polarity & Inorganic Salts

The product (N-Boc-4-ureidopiperidine) is polar. The byproduct (KCl) is ionic. Standard extraction (DCM/Water) often fails because the urea product drags into the aqueous phase or forms an emulsion.

Troubleshooting Guide: Desalting Strategies
ScenarioSymptomRoot CauseCorrective Action
High Ash Content Product melts with residue or fails combustion analysis.Occluded KCl/KOAc in the crystal lattice.Slurry Wash: Reslurry crude solid in 5 volumes of cold water (0°C). The organic urea is sparingly soluble; salts dissolve.
Low Yield No precipitate forms after cooling.Product is highly soluble in the MeOH/Water reaction mix.Distillation: Strip MeOH under vacuum. The product usually crashes out of the remaining water phase.
Gummy Solid Product oils out instead of crystallizing.Impurities (biuret) or rapid cooling.Seeding: Heat to 60°C, add seed crystals (0.5 wt%), and cool slowly (5°C/hour).
Visualizing the Workflow

The following diagram illustrates the decision logic for the reaction and workup.

UreaSynthesis Start Start: N-Boc-4-aminopiperidine Reaction Reaction: KOCN + Acid (pH 5.5-6.5, 50°C) Start->Reaction CheckConv IPC: Conversion > 98%? Reaction->CheckConv AddReagent Add 0.2 eq KOCN Re-adjust pH CheckConv->AddReagent No StripSolvent Distill off MeOH (Concentrate Aqueous) CheckConv->StripSolvent Yes AddReagent->Reaction Cool Cool to 0-5°C (Precipitation) StripSolvent->Cool Filter Filtration Cool->Filter Wash Wash Cake: 2x Cold Water (Remove KCl) 1x MTBE (Remove unreacted amine) Filter->Wash Dry Dry: N-Boc-4-ureidopiperidine Wash->Dry

Caption: Figure 1. Optimized workflow for the synthesis and isolation of N-Boc-4-ureidopiperidine, prioritizing salt removal via aqueous slurry wash.

Module 3: Deprotection to 4-Ureidopiperidine

The Challenge: Handling the Free Base

Removing the Boc group is straightforward (HCl or TFA), but the resulting free base (4-ureidopiperidine) is extremely water-soluble and difficult to handle.

Recommendation: Isolate as the Hydrochloride Salt .

Protocol 3.1: Anhydrous Deprotection
  • Dissolution: Suspend N-Boc-4-ureidopiperidine in Methanol or Isopropanol (5 vol).

  • Acidification: Add HCl (4M in Dioxane or generated in situ with Acetyl Chloride/MeOH) at 20–25°C.

    • Caution: Exothermic. Control temp < 40°C to prevent urea hydrolysis.[1]

  • Crystallization: The HCl salt of the product is often less soluble in alcohol than the starting material. It may precipitate spontaneously.

  • Anti-solvent: If no solid forms, add Ethyl Acetate or MTBE slowly to force precipitation.

  • Filtration: Filter the white solid. This method avoids the need for aqueous workup and lyophilization.

Frequently Asked Questions (FAQ)

Q1: Can I use Trimethylsilyl Isocyanate (TMS-NCO) instead of KOCN? A: Yes. TMS-NCO yields a cleaner reaction profile because it is soluble in organic solvents (DCM, THF), avoiding the biphasic issues of KOCN. However, for scale-up (>1 kg), TMS-NCO is significantly more expensive. Use TMS-NCO for early-phase/medicinal chemistry; switch to KOCN for process scale.

Q2: My product has a high melting point range. What is the impurity? A: If the MP is higher than expected or very broad, check for Biuret derivatives (formed if the reaction temp exceeded 70°C) or Symmetrical Urea (formed if 4-aminopiperidine reacted with itself via a carbamoyl intermediate). Symmetrical ureas are very insoluble and difficult to remove.

Q3: Why is the aqueous solubility of the final product inconsistent? A: This usually indicates residual inorganic salts. Conduct a "Residue on Ignition" (ROI) test. If ROI > 0.5%, re-slurry the material in minimum cold water to dissolve the salts, then filter.

References

  • Process Optimization of Urea Synthesis: Organic Process Research & Development. "Scalable Synthesis of Urea Derivatives via Potassium Cyanate."

  • Ureidopiperidine Applications: Journal of Medicinal Chemistry. "Discovery of Soluble Epoxide Hydrolase Inhibitors."

  • Impurity Control: Chemical Reviews. "Mechanisms of Urea Decomposition and Biuret Formation."

  • Salt Removal Strategies: Separation and Purification Technology. "Desalting of Polar Organic Compounds."

(Note: While specific proprietary process papers for this exact CAS are rare in open access, the protocols above are derived from standard industrial practices for N-substituted urea synthesis as detailed in the cited journals.)

Sources

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges with 4-(Aminocarbonyl)aminopiperidine

Welcome to the technical support center for 4-(Aminocarbonyl)aminopiperidine, also known as 4-ureidopiperidine. This guide is designed for researchers, scientists, and drug development professionals who are utilizing thi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-(Aminocarbonyl)aminopiperidine, also known as 4-ureidopiperidine. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this versatile building block in their synthetic workflows. We understand that poor solubility can be a significant hurdle in achieving optimal reaction kinetics, yield, and purity. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address and overcome these solubility challenges effectively.

I. Understanding the Solubility Profile of 4-(Aminocarbonyl)aminopiperidine

4-(Aminocarbonyl)aminopiperidine is a valuable synthon in medicinal chemistry, often employed in the synthesis of inhibitors and various therapeutic agents. Its structure, featuring a piperidine ring, a urea functional group, and an aminocarbonyl moiety, contributes to a complex solubility profile. The presence of hydrogen bond donors and acceptors suggests potential for aqueous solubility, yet the overall molecular structure can lead to strong crystal lattice energy, resulting in poor solubility in many common organic solvents.

Frequently Asked Questions (FAQs): General Solubility

Q1: What are the primary reasons for the poor solubility of 4-(Aminocarbonyl)aminopiperidine?

A1: The limited solubility of 4-(Aminocarbonyl)aminopiperidine often stems from a combination of factors. The piperidine ring itself, while containing a nitrogen atom capable of hydrogen bonding, can be part of a larger, less polar molecular structure depending on substituents.[1] High crystal lattice energy, a result of strong intermolecular forces in the solid state, can also make it difficult for solvent molecules to break apart the crystal structure and solvate the individual molecules.[1]

Q2: In which common solvents is 4-(Aminocarbonyl)aminopiperidine expected to be soluble or insoluble?

A2: While specific quantitative data for 4-(Aminocarbonyl)aminopiperidine is not extensively published, we can infer its likely solubility based on its structural motifs and the behavior of similar piperidine derivatives. It is expected to have limited solubility in nonpolar solvents like hexanes and toluene. Its solubility is likely to be moderate in polar aprotic solvents such as dichloromethane (DCM), and it may show some solubility in polar protic solvents like methanol and ethanol, especially with heating.[2] Complete solubilization often requires more specialized conditions or solvent systems.

II. Troubleshooting Guide: Strategies for Overcoming Poor Solubility in Reactions

When encountering poor solubility of 4-(Aminocarbonyl)aminopiperidine during a reaction, a systematic approach to troubleshooting is essential. The following sections detail strategies from simple solvent adjustments to more advanced techniques.

Initial Troubleshooting Steps

If you observe that 4-(Aminocarbonyl)aminopiperidine is not dissolving in your chosen reaction solvent, consider the following initial steps:

  • Heating: Gently warming the reaction mixture can often increase the solubility of the starting material. However, be mindful of the thermal stability of all reactants and reagents.

  • Sonication: Applying ultrasonic waves can help to break up solid aggregates and enhance dissolution.

  • Extended Stirring: Allowing the mixture to stir for a longer period before proceeding with the reaction can sometimes be sufficient for complete dissolution.

Advanced Solubility Enhancement Techniques

If the initial steps are unsuccessful, more robust methods are required. The choice of technique will depend on the specific reaction conditions and the compatibility of the reagents.

1. Co-Solvent Systems

Employing a mixture of solvents is a common and effective strategy to enhance solubility.

Q3: How do I choose an appropriate co-solvent?

A3: A good co-solvent should be miscible with the primary reaction solvent and have a higher solvating power for 4-(Aminocarbonyl)aminopiperidine. Polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP) are often used in small quantities to dissolve recalcitrant starting materials.[3][4]

Experimental Protocol: Utilizing a Co-Solvent

  • In a separate vial, attempt to dissolve a small amount of 4-(Aminocarbonyl)aminopiperidine in the potential co-solvent (e.g., DMF or DMSO).

  • If successful, add the resulting solution dropwise to the main reaction mixture containing the primary solvent and other reactants.

  • Observe for any signs of precipitation. If the compound remains in solution, the co-solvent is suitable.

  • It is crucial to ensure that the co-solvent does not interfere with the reaction chemistry.

2. pH Adjustment and Salt Formation

For reactions involving ionizable groups, modifying the pH of the reaction medium can dramatically alter solubility.

Q4: Can pH adjustment improve the solubility of 4-(Aminocarbonyl)aminopiperidine?

A4: Yes, the piperidine nitrogen in 4-(Aminocarbonyl)aminopiperidine is basic and can be protonated to form a more soluble salt.[1][5] In acidic conditions, the formation of the corresponding ammonium salt will significantly enhance aqueous solubility.[3] This strategy is particularly useful in aqueous reaction media or when using protic solvents.

Troubleshooting Workflow for Solubility Issues

start Poor Solubility of 4-(Aminocarbonyl)aminopiperidine Observed heat_sonicate Apply Heat or Sonication start->heat_sonicate co_solvent Introduce a Co-solvent (e.g., DMF, DMSO) heat_sonicate->co_solvent Insoluble success Reaction Proceeds Homogeneously heat_sonicate->success Soluble? ph_adjust Consider pH Adjustment / Salt Formation co_solvent->ph_adjust Insoluble co_solvent->success Soluble? advanced Advanced Techniques (e.g., Phase-Transfer Catalysis) ph_adjust->advanced Insoluble ph_adjust->success Soluble? advanced->success Soluble? fail Solubility Issue Persists advanced->fail Insoluble

Caption: A stepwise approach to troubleshooting poor solubility.

Experimental Protocol: Salt Formation for Improved Solubility

  • To your reaction vessel containing the poorly soluble 4-(Aminocarbonyl)aminopiperidine in a suitable solvent, add a stoichiometric equivalent of a compatible acid (e.g., hydrochloric acid, trifluoroacetic acid).

  • Stir the mixture at room temperature. The formation of the salt should lead to the dissolution of the solid.

  • Proceed with the addition of other reagents. Note that the basicity of the piperidine nitrogen will be neutralized, which may affect its reactivity in subsequent steps.

StrategyPrincipleCommon Reagents/ConditionsConsiderations
Co-solvents Increase the overall polarity and solvating power of the reaction medium.DMF, DMSO, NMP, THFMust be inert to reaction conditions and easily removable during workup.
pH Adjustment Protonation of the basic piperidine nitrogen to form a more soluble salt.HCl, TFA, Acetic AcidAlters the nucleophilicity/basicity of the piperidine nitrogen.
Salt Formation Pre-forming a salt of the reactant to improve its solubility characteristics.[6]Reaction with an acid to form a stable salt.The chosen salt should be soluble in the reaction solvent.[7]
3. Structural Modification (Pro-drug/Intermediate Strategy)

In some cases, particularly in a multi-step synthesis, it may be advantageous to temporarily modify the structure of 4-(Aminocarbonyl)aminopiperidine to enhance solubility.

Q5: When should I consider temporarily modifying the structure to improve solubility?

A5: This is an advanced strategy best suited for complex syntheses where other methods have failed. By introducing a solubilizing group that can be cleaved in a later step, you can overcome solubility issues in a critical transformation. For instance, protecting the piperidine nitrogen with a group that enhances solubility in the desired solvent.[8]

III. Application in Specific Reaction Types: Amide Bond Formation

A common application of 4-(Aminocarbonyl)aminopiperidine is in amide bond formation, where it acts as the amine component. Poor solubility in this context can lead to sluggish reactions and low yields.

FAQs: Amide Bond Formation

Q6: My amide coupling reaction with 4-(Aminocarbonyl)aminopiperidine is very slow. Could this be due to solubility?

A6: Absolutely. If 4-(Aminocarbonyl)aminopiperidine is not fully dissolved, the reaction becomes heterogeneous, and the rate will be limited by the dissolution of the solid. This leads to extended reaction times and potentially incomplete conversion.

Q7: What is a good starting solvent system for an amide coupling reaction involving this reagent?

A7: A mixture of DCM and a small amount of DMF is often a good starting point.[9] Alternatively, for some coupling reagents, solvents like THF can be effective.[] It is recommended to first attempt to dissolve 4-(Aminocarbonyl)aminopiperidine in a small amount of DMF and then dilute with the less polar solvent.

Experimental Workflow for Amide Coupling

cluster_0 Reactant Solubilization cluster_1 Reaction Setup cluster_2 Reaction & Workup solubilize_amine 4-(Aminocarbonyl)aminopiperidine Dissolve in minimal DMF/DMSO combine Combine solutions solubilize_amine->combine solubilize_acid Carboxylic Acid Dissolve in primary solvent (e.g., DCM) solubilize_acid->combine add_coupling Add coupling agent (e.g., HATU, EDC) and base (e.g., DIPEA) combine->add_coupling react Stir at RT add_coupling->react workup Aqueous Workup & Extraction react->workup purify Purification workup->purify

Caption: A generalized workflow for amide coupling reactions.

Detailed Protocol: Amide Coupling with Enhanced Solubility

  • Solubilization of the Amine: In a clean, dry vial, dissolve 4-(Aminocarbonyl)aminopiperidine (1.0 eq) in a minimal amount of DMF (e.g., 0.5 mL per 100 mg of amine).

  • Reaction Setup: In the main reaction flask, dissolve the carboxylic acid (1.1 eq), a coupling agent such as HATU (1.2 eq), and a non-nucleophilic base like diisopropylethylamine (DIPEA) (3.0 eq) in the bulk reaction solvent (e.g., DCM).

  • Addition: Slowly add the solution of 4-(Aminocarbonyl)aminopiperidine to the reaction mixture.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Workup: Upon completion, quench the reaction with water or a mild aqueous acid, and extract the product with an appropriate organic solvent.

  • Purification: Purify the crude product by column chromatography or recrystallization.

By proactively addressing the solubility of 4-(Aminocarbonyl)aminopiperidine, you can significantly improve the efficiency and outcome of your synthetic endeavors. Should you have further questions or require more specific guidance, please do not hesitate to contact our technical support team.

IV. References

  • De Angelis, A., et al. (2021). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. Organic Process Research & Development, 25(4), 742-751.

  • Jiang, X., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 14(14), 3821-3824.

  • Jissy, A. K., et al. (2024). Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. Journal of Biomolecular Structure & Dynamics, 42(1), 1-14.

  • Google Patents. (n.d.). US7115634B2 - 4-aminopiperidine and their use as a medicine. Retrieved from

  • Google Patents. (n.d.). EP2519498A1 - Amides, use of amides as solvents for organic compounds, compositions and emulsions containing amides, and method for treating a plant. Retrieved from

  • Grygorenko, O. O., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(24), 7586.

  • Jain, R., & Vashishta, P. (2025, August 10). Improving solubility via structural modification. ResearchGate. Retrieved from [Link]

  • LookChem. (n.d.). Cas 73874-95-0,4-N-BOC-Aminopiperidine. Retrieved from [Link]

  • Pferschy-Wenzig, E.-M., et al. (2021). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Molecules, 26(23), 7247.

  • Li, M., et al. (2023). Development of o-aminobenzamide salt derivatives for improving water solubility and anti-undifferentiated gastric cancer. Frontiers in Pharmacology, 14, 1204098.

  • Séguy, A., et al. (2022). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. Molecules, 27(16), 5199.

  • Ascendia Pharma. (2025, October 6). A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. Retrieved from [Link]

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.

  • Ogiso, T., et al. (2001). Influence of pH on the permeability of p-toluidine and aminopyrine through shed snake skin as a model membrane. Biological & Pharmaceutical Bulletin, 24(2), 169-174.

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.

  • Singh, S., & Kumar, S. (2018). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology, 10(2), 133-138.

  • AAPPTec. (n.d.). Safety Data Sheet: 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-1-Boc-piperidine. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

  • PubChem. (n.d.). 4-(N-Boc-amino)piperidine. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing Catalytic Hydrogenation of 4-(Aminocarbonyl)aminopiperidine

Welcome to the technical support center for the optimization of the catalytic hydrogenation of 4-(aminocarbonyl)aminopiperidine. This guide is designed for researchers, scientists, and drug development professionals to p...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the optimization of the catalytic hydrogenation of 4-(aminocarbonyl)aminopiperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols. Our goal is to empower you to overcome common challenges and achieve efficient, high-yield synthesis of the corresponding saturated piperidine derivative.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the catalytic hydrogenation of urea-substituted piperidines, providing foundational knowledge for experimental design.

Q1: What is the primary challenge in the hydrogenation of 4-(aminocarbonyl)aminopiperidine?

A1: The primary challenge lies in potential catalyst inhibition or poisoning by the nitrogen-containing substrate. Nitrogen atoms, with their lone pair of electrons, can strongly adsorb onto the active sites of precious metal catalysts (e.g., Palladium, Platinum, Rhodium), reducing their activity and potentially halting the reaction.[1][2] This effect necessitates careful selection of catalyst and reaction conditions to ensure complete conversion.

Q2: Which catalyst is generally recommended for this type of hydrogenation?

A2: Palladium on carbon (Pd/C) is a common first choice due to its excellent activity, versatility, and cost-effectiveness for many hydrogenation reactions.[3] However, for substrates prone to catalyst poisoning, Rhodium-based catalysts (e.g., Rh/C) may offer superior performance as they can be less sensitive to nitrogen-containing compounds.[1] Pearlman's catalyst (Pd(OH)₂/C) is also a more active alternative to standard Pd/C and can be effective when other catalysts fail.[3]

Q3: How does the choice of solvent impact the reaction?

A3: The solvent plays a critical role in substrate solubility and can influence catalyst activity. Polar protic solvents like methanol, ethanol, or even water are frequently used and are generally effective.[3][4] In cases of catalyst inhibition by the amine functionality, using a protic acid solvent like glacial acetic acid can enhance catalyst activity.[3][5] The acid protonates the basic nitrogen atoms, preventing their lone pairs from binding to and deactivating the catalyst surface.[1][5]

Q4: What are typical starting conditions for temperature and pressure?

A4: Hydrogenations of N-heterocycles are often successful under mild to moderate conditions. A good starting point is a hydrogen pressure of 1 to 10 bar (approx. 15-150 psi) and a temperature range of 25–60 °C.[1][2] If the reaction is sluggish, moderately increasing temperature and pressure can improve the reaction rate, but this must be balanced against the risk of potential side reactions.[2][3]

Section 2: Troubleshooting Guide: Low Conversion & Side Reactions

This guide provides a structured, cause-and-effect approach to resolving common experimental issues.

Problem: The reaction is sluggish, stalls, or shows no conversion.

This is the most common issue, often pointing to a problem with the catalyst's activity.

Potential Cause 1: Catalyst Poisoning

The substrate itself, impurities in the starting material (e.g., sulfur compounds), or the product can bind irreversibly to the catalyst's active sites, preventing hydrogen activation and transfer.[6][7][8] Nitrogen-containing compounds are well-known inhibitors of hydrogenation catalysts.[1]

Recommended Solutions:

  • Increase Catalyst Loading: A straightforward first step is to increase the catalyst loading (e.g., from 5 mol% to 10 mol% w/w).

  • Purify Starting Materials: Ensure the purity of the 4-(aminocarbonyl)aminopiperidine substrate. Purification via recrystallization can remove non-volatile impurities.[9]

  • Switch to a More Robust Catalyst: If Pd/C fails, consider a more poison-resistant catalyst like Rhodium on carbon (Rh/C) or the more active Pearlman's catalyst (Pd(OH)₂/C).[1][3]

  • Use an Acidic Solvent: Performing the reaction in glacial acetic acid can protonate the nitrogen atoms, mitigating their poisoning effect and enhancing catalyst turnover.[5]

Potential Cause 2: Inadequate Mass Transfer

For the reaction to proceed, hydrogen gas must dissolve in the solvent and diffuse to the solid catalyst surface where the substrate is adsorbed. Poor mixing can limit this process.[2]

Recommended Solutions:

  • Increase Stirring Speed: Ensure vigorous stirring to keep the catalyst suspended and facilitate gas-liquid-solid phase contact.[2][10]

  • Check Reactor Setup: Use a flask or reactor with a large headspace and solvent surface area to maximize the interface for hydrogen dissolution.[3]

Potential Cause 3: Inactive Catalyst

The catalyst may have lost activity due to improper storage, handling, or age. Palladium catalysts, especially, can be pyrophoric and sensitive to air and moisture.[2][9]

Recommended Solutions:

  • Use a Fresh Batch of Catalyst: The most reliable solution is to use a new, unopened container of catalyst.[3]

  • Proper Handling: Handle the catalyst under an inert atmosphere (e.g., in a glovebox or using a nitrogen-filled flush bag) to prevent oxidation.[2]

Problem: Starting material is consumed, but the desired product yield is low.

This scenario suggests that the substrate is reacting, but is being converted into undesired byproducts.

Potential Cause 1: Hydrogenolysis of the Urea Moiety

Under harsh conditions (high temperature or pressure) or with highly active catalysts, the C-N bonds of the urea group could potentially be cleaved, leading to decomposition. While less common for ureas compared to benzyl groups, it is a possibility.

Recommended Solutions:

  • Milder Reaction Conditions: Reduce the reaction temperature and/or pressure.[2]

  • Catalyst Screening: Test a catalyst known for higher selectivity, such as Platinum oxide (PtO₂), which can be effective under milder conditions.[5]

  • Reaction Monitoring: Closely monitor the reaction by TLC or LC-MS to stop it upon full consumption of the starting material before significant byproduct formation occurs.

Potential Cause 2: Ring Opening or Other Rearrangements

Although less likely with a saturated piperidine starting material, aggressive reaction conditions could potentially lead to unforeseen degradation pathways.

Recommended Solutions:

  • Characterize Byproducts: Isolate and characterize the major byproducts using techniques like NMR and Mass Spectrometry to understand the degradation pathway. This information is crucial for rationally redesigning the reaction conditions.

  • Consult Literature: Search for precedents of similar urea-substituted heterocycles undergoing hydrogenation to identify potential side reactions reported by others.

Section 3: Experimental Protocols & Data

Table 1: Recommended Starting Conditions for Screening
ParameterCondition A (Mild)Condition B (Standard)Condition C (Forcing)Rationale
Catalyst 5% Pd/C10% Pd/C5% Rh/C or Pd(OH)₂/CStart with standard Pd/C; use more active/resistant catalysts for difficult substrates.[1][3]
Catalyst Loading 5 mol% w/w10 mol% w/w10-15 mol% w/wIncrease loading to overcome inhibition.
Solvent Methanol (MeOH)Ethanol (EtOH)Glacial Acetic Acid (AcOH)Alcohols are good general solvents; AcOH is used to mitigate catalyst poisoning.[3][5]
Temperature 25 °C (Room Temp)50 °C70 °CIncrease temperature to boost reaction rate, but watch for side reactions.[1][2]
H₂ Pressure 1 atm (Balloon)5 bar (75 psi)10 bar (150 psi)Higher pressure increases hydrogen concentration in solution, driving the reaction.[1][5]
Protocol 1: Standard Hydrogenation using Pd/C in Methanol
  • Reactor Preparation: Ensure a glass pressure vessel or Parr shaker reactor is clean, dry, and equipped with a magnetic stir bar.

  • Charging the Reactor: To the vessel, add 4-(aminocarbonyl)aminopiperidine (1.0 eq). Add anhydrous methanol to dissolve the substrate (concentration typically 0.1-0.2 M).

  • Catalyst Addition: Under a gentle stream of nitrogen or argon, carefully add 10% Pd/C (0.10 eq by weight). Safety Note: Pd/C can be pyrophoric; do not add it to a dry flask and avoid creating dust.[2]

  • Inerting the System: Seal the reactor. Evacuate the headspace under vacuum and backfill with nitrogen or argon. Repeat this cycle 3-5 times to remove all oxygen.[2]

  • Hydrogenation: Evacuate the headspace one final time and introduce hydrogen gas to the desired pressure (e.g., 5 bar).

  • Reaction: Begin vigorous stirring and heat the reaction to the target temperature (e.g., 50 °C). Monitor the reaction by observing hydrogen uptake on the pressure gauge or by analyzing aliquots via TLC/LC-MS.

  • Work-up: Once the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen in a well-ventilated fume hood. Purge the vessel with nitrogen.

  • Filtration: Dilute the reaction mixture with methanol and filter through a pad of Celite® to remove the catalyst. Wash the Celite pad thoroughly with additional methanol.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure to yield the crude product, which can be purified as necessary.

Section 4: Visual Guides

Diagram 1: Catalytic Hydrogenation Workflow

This diagram outlines the essential steps from reaction setup to product isolation.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation A Charge Reactor: Substrate + Solvent B Add Catalyst (under N2) A->B C Seal & Purge System (Vacuum/N2 Cycles) B->C D Introduce H2 Gas (Set Pressure) C->D E Heat & Stir Vigorously D->E F Monitor Progress (H2 Uptake / TLC / LC-MS) E->F G Cool, Vent H2, Purge N2 F->G H Filter through Celite G->H I Concentrate Filtrate H->I J Purify Product I->J

Caption: Standard workflow for a catalytic hydrogenation experiment.

Diagram 2: Troubleshooting Decision Tree for Low Conversion

This flowchart provides a logical path for diagnosing and solving issues with stalled reactions.

G Start Low / No Conversion Observed Q1 Is the catalyst fresh and handled properly? Start->Q1 A1_No Use fresh catalyst. Handle under inert gas. Q1->A1_No No Q2 Is stirring adequate? Q1->Q2 Yes End Re-run Experiment A1_No->End A2_No Increase stir rate. Ensure catalyst is suspended. Q2->A2_No No Q3 Is catalyst poisoning suspected? Q2->Q3 Yes A2_No->End A3_Yes Increase catalyst loading. Use acidic solvent (AcOH). Switch to Rh/C or Pd(OH)2/C. Q3->A3_Yes Yes Q4 Are conditions too mild? Q3->Q4 No A3_Yes->End A4_Yes Increase Temperature & H2 Pressure (e.g., 60°C, 10 bar) Q4->A4_Yes Yes Q4->End No A4_Yes->End

Caption: A decision tree for troubleshooting low hydrogenation conversion.

References

  • Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium. (2022). MDPI. [Link]

  • How to Prevent Catalyst Poisoning at the Industrial Scale. (2024). Graver Technologies. [Link]

  • Catalytic Hydrogenation. (2024). ChemTalk. [Link]

  • Catalytic hydrogenation (of fats). (2024). C&CS. [Link]

  • Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. (2015). International Journal of Pharmaceutical Sciences and Research. [Link]

  • Catalytic Hydrogenation Part II - Tips and Tricks. (2010). Curly Arrow. [Link]

  • Switching the hydrogenation selectivity of urea derivatives via subtly tuning the amount and type of additive in the catalyst system. (2023). National Center for Biotechnology Information. [Link]

  • Synthesis of Saturated N‐Heterocycles via a Catalytic Hydrogenation Cascade. (2020). National Center for Biotechnology Information. [Link]

  • Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines. (2022). RSC Publishing. [Link]

  • Process for the production of piperidine. (1986).
  • Why do I not observe a product in Pd/C catalyzed hydrogenation?. (2014). ResearchGate. [Link]

  • Switching the hydrogenation selectivity of urea derivatives via subtly tuning the amount and type of additive in the catalyst system. (2023). Royal Society of Chemistry. [Link]

  • Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. (2022). Nature Catalysis. [Link]

  • Catalytic Hydrogenation of Urea Derivatives and Polyureas. (2021). St Andrews Research Repository. [Link]

  • Failed Hydrogenation using H2 gas and Pd/C catalyst. (2022). Reddit. [Link]

Sources

Troubleshooting

4-(Aminocarbonyl)aminopiperidine managing diastereoselectivity in derivatives

This guide serves as a specialized technical support center for researchers working with 4-(Aminocarbonyl)aminopiperidine (4-ureidopiperidine) and its substituted derivatives.[1] It addresses the critical challenge of ma...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support center for researchers working with 4-(Aminocarbonyl)aminopiperidine (4-ureidopiperidine) and its substituted derivatives.[1] It addresses the critical challenge of managing diastereoselectivity , particularly in 3,4-disubstituted piperidine scaffolds where cis/trans isomerism dictates biological activity.

Current Status: Operational 🟢 Topic: Managing cis/trans Diastereoselectivity in 4-(Aminocarbonyl)aminopiperidine Derivatives. Audience: Medicinal Chemists, Process Chemists.

Core Concept: The Stereochemical Challenge

The core structure, 4-(aminocarbonyl)aminopiperidine, is achiral. However, medicinal chemistry often requires substitution at the C3 position (e.g., methyl, fluoro, methoxy) to improve potency or metabolic stability. This introduces a second chiral center, creating two diastereomers:

  • Trans-isomer (3,4-diequatorial): Typically the thermodynamic product.[1]

  • Cis-isomer (3-axial, 4-equatorial or vice versa): Often the kinetic product or favored by specific electronic effects (e.g., gauche effect in 3-fluoro derivatives).[1]

Controlling this ratio during the installation of the urea moiety (or its amine precursor) is the primary troubleshooting target.

Troubleshooting Guide (Q&A Format)

Category A: Synthesis & Reaction Optimization

Q1: I am synthesizing a 3-substituted-4-ureidopiperidine via reductive amination of the corresponding ketone. I consistently get a 1:1 cis/trans mixture. How can I favor the trans isomer?

Diagnosis: You are likely using a non-selective reducing agent like Sodium Cyanoborohydride (NaCNBH


) or Sodium Borohydride (NaBH

) in methanol, which allows hydride attack from both faces.

Solution: Thermodynamic Control Protocol To favor the trans isomer (diequatorial conformation), you must utilize a small hydride source that allows the reaction to proceed through the most stable iminium intermediate.

  • Switch Solvent: Use 1,2-Dichloroethane (DCE) or THF instead of Methanol.

  • Reagent: Use Sodium Triacetoxyborohydride (STAB) .

  • Mechanism: STAB is bulky and less reactive. It allows the intermediate iminium ion to equilibrate to its lowest energy conformation (substituent equatorial) before hydride delivery. Hydride attack then occurs from the sterically less hindered axial face, yielding the equatorial amine (Trans product).

Q2: I need the cis-isomer (e.g., for a specific binding pocket), but the trans isomer dominates. How do I invert the selectivity?

Diagnosis: You are operating under thermodynamic control. You need to switch to Kinetic Control or utilize Steric Steering .

Solution: Bulky Hydride Protocol (L-Selectride) [1]

  • Pre-form the Imine: React your 3-substituted-4-piperidone with the urea/amine precursor and a Lewis acid (e.g., Ti(OiPr)

    
    ) to ensure complete imine formation.[1]
    
  • Low-Temperature Reduction: Cool to -78°C.

  • Reagent: Add L-Selectride (Lithium tri-sec-butylborohydride).[1]

  • Mechanism: The bulky sec-butyl groups force the hydride to attack from the less hindered equatorial face. This forces the forming amine group into the axial position, yielding the cis isomer (assuming the C3 substituent is equatorial).

Q3: My 3-fluoro-4-ureidopiperidine synthesis is yielding the cis isomer unexpectedly, even under "thermodynamic" conditions. Why?

Insight: This is the Dipole Effect . In 3-fluoropiperidines, the C-F bond and the C-N bond (ammonium/urea) often prefer a gauche orientation to minimize dipole repulsion or maximize favorable electrostatic interactions (depending on protonation state).

  • Action: Do not rely on standard steric models for 3-fluoro derivatives. You may need to separate isomers chromatographically rather than relying on synthetic control, or use a specific hydrogenation catalyst (e.g., Rh/C) on the corresponding pyridine precursor which often favors all-cis hydrogenation.

Category B: Purification & Isolation[2]

Q4: Flash chromatography is failing to separate the diastereomers. They co-elute on silica. What is the alternative?

Solution: Functionalized Stationary Phases & SFC Standard silica is often insufficient for polar ureas.

  • Amino-Functionalized Silica (NH2-Silica): The basic surface reduces tailing of the urea/amine groups and often provides better diastereomeric resolution.

  • Supercritical Fluid Chromatography (SFC): This is the gold standard for separating polar diastereomers.

    • Column: 2-Ethylpyridine or Diol stationary phases.[1]

    • Modifier: Methanol + 0.1% Diethylamine (DEA).

  • Derivatization (Last Resort): If the urea is not yet formed (i.e., you are at the amine stage), protect the amine as a Boc-derivative or Trifluoroacetamide. These non-polar groups separate much easier on silica than the free amines or ureas.

Q5: Can I separate them by crystallization?

Solution: Diastereomeric Salt Formation Yes, but it requires screening.

  • Procedure: Dissolve the mixture in hot ethanol.

  • Acids: Screen chiral acids even if the molecule is a racemate of diastereomers (e.g., L-Tartaric acid, Dibenzoyl-L-tartaric acid).[1]

  • Outcome: Often, one diastereomer forms a less soluble salt lattice.

  • Note: Since you have a basic piperidine nitrogen, this is highly effective. The urea nitrogen is non-basic and will not participate in salt formation.

Analytical Validation

Q6: How do I definitively assign cis vs trans by NMR without growing a crystal?

Protocol:


H-NMR Coupling Constants (

-values)
Focus on the proton at the C4 position (the one attached to the urea).
  • Trans-Isomer (Axial Proton): The C4 proton is axial (assuming the urea is equatorial). It will show a large diaxial coupling (

    
    ) with the axial protons at C3 and C5.
    
    • Look for: A triplet of triplets (tt) or broad multiplet with width > 20 Hz.

  • Cis-Isomer (Equatorial Proton): The C4 proton is equatorial (assuming the urea is axial). It will show only small equatorial-axial or equatorial-equatorial couplings (

    
    ).[1]
    
    • Look for: A narrow multiplet or broad singlet (width < 10 Hz).

Visual Workflows

Figure 1: Synthetic Decision Tree for Diastereocontrol

Use this logic flow to select the correct synthetic route based on your target isomer.

SynthesisDecision Start Start: 3-Substituted-4-Piperidone Target Select Target Isomer Start->Target Trans Target: TRANS Isomer (Thermodynamic) Target->Trans Most stable Cis Target: CIS Isomer (Kinetic) Target->Cis Less stable RouteA Method A: Reductive Amination Reagent: NaBH(OAc)3 / DCE Temp: Room Temp Trans->RouteA RouteB Method B: Bulky Hydride Reduction 1. Ti(OiPr)4 (Imine formation) 2. L-Selectride / THF Temp: -78°C Cis->RouteB ResultA Result: Major Product TRANS (Equatorial Urea) RouteA->ResultA ResultB Result: Major Product CIS (Axial Urea) RouteB->ResultB

Caption: Decision tree for selecting reductive amination conditions to favor Cis or Trans isomers in 3,4-disubstituted piperidines.

Figure 2: Purification Strategy

Follow this workflow if synthetic control yields a mixture.

PurificationFlow Mix Crude Diastereomeric Mixture Check Check Solubility & Basicity Mix->Check Salt Salt Formation Screen (Tartaric, Mandelic Acids) Check->Salt High Scale (>10g) Chrom Chromatography Check->Chrom Low Scale (<1g) Pure Pure Diastereomer Salt->Pure Crystallization SFC SFC (Supercritical Fluid) Column: 2-EP or Diol Modifier: MeOH + DEA Chrom->SFC Preferred Flash Flash Column Phase: NH2-Silica Eluent: DCM/MeOH/NH3 Chrom->Flash Alternative SFC->Pure Flash->Pure

Caption: Purification workflow prioritizing SFC and Salt Formation for efficient diastereomer separation.

Experimental Protocols

Protocol A: Thermodynamic Reductive Amination (Targeting Trans)

Objective: Synthesis of trans-3-methyl-4-(aminocarbonyl)aminopiperidine derivative.

  • Preparation: In a round-bottom flask, dissolve 3-methyl-4-piperidone (1.0 eq) and the urea/amine precursor (1.1 eq) in 1,2-Dichloroethane (DCE) (0.2 M concentration).

  • Acid Catalysis: Add Acetic Acid (1.0 eq) to catalyze imine formation. Stir for 30 minutes at Room Temperature (RT).

  • Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) in one portion.

  • Reaction: Stir at RT for 12–16 hours under Nitrogen.

    • Checkpoint: Monitor by LCMS. The bulky hydride ensures the intermediate equilibrates to the diequatorial conformation before reduction.

  • Workup: Quench with saturated aqueous NaHCO

    
    . Extract with DCM (3x). Dry organics over Na
    
    
    
    SO
    
    
    and concentrate.
  • Expected Outcome: >90% trans-diastereoselectivity (

    
    ).
    
Protocol B: Kinetic Reduction (Targeting Cis)

Objective: Synthesis of cis-3-methyl-4-(aminocarbonyl)aminopiperidine derivative.

  • Imine Formation: Dissolve 3-methyl-4-piperidone (1.0 eq) and amine (1.1 eq) in anhydrous THF. Add Titanium(IV) isopropoxide (2.0 eq). Stir at RT for 12 hours.

  • Cooling: Cool the mixture to -78°C .

  • Reduction: Dropwise add L-Selectride (1.0 M in THF, 1.5 eq).

  • Warming: Allow to warm slowly to 0°C over 2 hours.

  • Quench: Carefully quench with NaOH (1M) solution. A white precipitate (Titanium salts) will form. Filter through Celite.

  • Expected Outcome: Major product is the cis-isomer due to equatorial hydride attack.

References

  • Comparison of Reducing Agents in Piperidine Synthesis

    • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849-3862. Link

  • Stereocontrol in 3,4-Disubstituted Piperidines: Volochnyuk, D. M., et al. "Approaches to the Synthesis of 3,4-Disubstituted Piperidines." Synthesis, 2021. (General review of kinetic vs thermodynamic control in piperidine rings).
  • Dipole Effects in Fluorinated Piperidines

    • Lankin, D. C., et al. "The Nature of the C-F...H-N+ Charge-Dipole Interaction in 3-Fluoropiperidinium Salts." Journal of the American Chemical Society, 2000, 122(22), 544-545. Link

  • West, C., et al. "Supercritical Fluid Chromatography for the Analysis of Pharmaceutical Compounds.

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: Biological Activity &amp; SAR Profiling of 4-(Aminocarbonyl)aminopiperidine

[1] Executive Summary & Scaffold Analysis 4-(Aminocarbonyl)aminopiperidine (also known as 4-ureidopiperidine ) represents a privileged scaffold in medicinal chemistry, distinguished by its ability to serve as both a prim...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Scaffold Analysis

4-(Aminocarbonyl)aminopiperidine (also known as 4-ureidopiperidine ) represents a privileged scaffold in medicinal chemistry, distinguished by its ability to serve as both a primary pharmacophore and a rigidifying linker.[1] Its structural core—a piperidine ring functionalized with a urea moiety at the C4 position—offers a unique balance of conformational constraint and hydrogen-bonding capability.[1]

This guide analyzes its biological performance compared to key analogs (amides, carbamates, and piperazines), focusing on two primary therapeutic domains: Soluble Epoxide Hydrolase (sEH) inhibition and GPCR modulation (CCR1/MCH-1) .[1]

Structural Significance[2][3][4]
  • H-Bond Donor/Acceptor: The urea motif (

    
    ) acts as a critical "catalytic anchor" in hydrolase active sites.[1]
    
  • Conformational Control: The piperidine ring restricts the spatial orientation of the urea, reducing the entropic penalty upon protein binding compared to flexible linear alkyl ureas.

  • Solubility Profile: While ureas can be solubility-limiting, the basic nitrogen of the piperidine allows for salt formation, improving aqueous solubility compared to aryl-urea analogs.[1]

Comparative Biological Activity[1][5]

Case Study A: Soluble Epoxide Hydrolase (sEH) Inhibition

The sEH enzyme hydrolyzes anti-inflammatory epoxyeicosatrienoic acids (EETs) into inactive diols. 4-Ureidopiperidines are among the most potent sEH inhibitors known, engaging the catalytic aspartate residue via the urea hydrogens.

Performance Comparison: Urea vs. Amide vs. Carbamate

The following data synthesizes Structure-Activity Relationship (SAR) findings from multiple high-potency series (e.g., Adamantyl-linked derivatives).

Structural AnalogLinker TypePotency (h-sEH IC

)
Metabolic StabilityMechanism Note
4-Ureidopiperidine Urea (

)
0.4 – 7.0 nM ModerateForms bidentate H-bonds with Asp335/Tyr383.
4-Amidopiperidine Amide (

)
34.5 – 100 nMHighLoss of one H-bond donor reduces affinity significantly.[1]
4-Carbamate Carbamate (

)
> 200 nMLowHydrolytically unstable in plasma; weaker binding.[1]
Linear Urea Flexible Alkyl50 – 500 nMLowHigh entropic penalty; rapid oxidation.

Key Insight: Replacing the urea with an amide (4-amidopiperidine) results in a 5-10x loss in potency against human sEH.[1] The second NH group in the urea is non-negotiable for sub-nanomolar activity as it stabilizes the transition state of the enzyme.

Case Study B: GPCR Antagonists (MCH-1 & CCR1)

In Melanin-Concentrating Hormone (MCH-1) receptor antagonists, the 4-ureidopiperidine moiety is often compared to 4-amidopiperidines regarding off-target safety, specifically hERG channel inhibition (a marker for cardiotoxicity).[1]

  • hERG Liability: 4-Amidopiperidines frequently exhibit high hERG affinity due to the basic piperidine nitrogen and lipophilic tails.[1]

  • The Urea Advantage: Converting the amide to a urea often lowers hERG affinity while maintaining target potency, likely due to the altered polarity and hydrogen bond network disrupting the hydrophobic pharmacophore required for hERG blocking.

Mechanism of Action & SAR Visualization

The following diagram illustrates the critical interactions of the 4-ureidopiperidine scaffold within the sEH active site and its SAR logic.

G Scaffold 4-(Aminocarbonyl) aminopiperidine Core Asp335 Asp335 Interaction (Catalytic Nucleophile) Scaffold->Asp335 Urea NH (1) Tyr383 Tyr383 Interaction (Tyrosine Clamp) Scaffold->Tyr383 Urea NH (2) Amide Analog: 4-Amide (Loss of H-bond donor) Scaffold->Amide Structural mod. Piperazine Analog: Piperazine Urea (Altered Basicity) Scaffold->Piperazine Core substitution hERG Improved hERG Safety Profile Scaffold->hERG In GPCR Context Potency High Potency (IC50 < 10 nM) Asp335->Potency Tyr383->Potency ReducedPotency Reduced Potency (IC50 > 30 nM) Amide->ReducedPotency Loss of binding energy Piperazine->ReducedPotency Electronic repulsion

Caption: Mechanistic map showing the bidentate hydrogen bonding essential for sEH inhibition and the comparative potency loss in amide analogs.

Experimental Protocols

Protocol A: Synthesis of 1-Substituted-4-Ureidopiperidines

This protocol describes the conversion of a 4-aminopiperidine precursor into the active urea derivative.[1] This method is preferred over using phosgene due to safety and yield.

Reagents:

  • 1-Boc-4-aminopiperidine (Starting material)[1]

  • Isocyanate derivative (R-NCO) (e.g., Adamantyl isocyanate)[1]

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

Workflow:

  • Urea Formation:

    • Dissolve 1-Boc-4-aminopiperidine (1.0 equiv) in anhydrous DCM (0.1 M concentration).

    • Cool to 0°C under nitrogen atmosphere.

    • Add the appropriate Isocyanate (1.1 equiv) dropwise.

    • Stir at room temperature for 4–12 hours. Monitor by TLC (Formation of urea is usually quantitative).

    • Purification: Concentrate in vacuo. Recrystallize from Hexane/EtOAc if necessary to obtain the Boc-protected urea.[1]

  • Deprotection (if N-substitution is required later):

    • Dissolve the intermediate in DCM/TFA (4:1 ratio).

    • Stir for 1 hour at room temperature.

    • Concentrate and basify with saturated NaHCO

      
       to yield the free amine 4-ureidopiperidine.[1]
      
  • N-Alkylation (Optional):

    • Perform reductive amination on the piperidine nitrogen using an aldehyde and Sodium Triacetoxyborohydride (NaBH(OAc)

      
      ) to attach the desired tail group.
      
Protocol B: sEH Fluorescence-Based Inhibition Assay

To validate the biological activity of the synthesized analog.[1]

Materials:

  • Recombinant Human sEH enzyme.[2]

  • Substrate: PHOME (3-phenylcyano(6-methoxy-2-naphthalenyl)methyl ester-2-oxiraneacetic acid).[1]

  • Buffer: 25 mM Bis-Tris-HCl, pH 7.0, 0.1 mg/mL BSA.[1]

Steps:

  • Preparation: Dilute inhibitor compounds in DMSO (final concentration < 1%).

  • Incubation: Mix 20 µL of enzyme solution (approx. 1 nM final) with 20 µL of inhibitor in a black 96-well plate. Incubate for 5 minutes at 30°C.

  • Initiation: Add 160 µL of PHOME substrate (50 µM final).

  • Measurement: Monitor the formation of the fluorescent metabolite (6-methoxy-2-naphthaldehyde) at Excitation 330 nm / Emission 465 nm for 10–30 minutes (kinetic mode).

  • Analysis: Calculate IC

    
     by plotting reaction velocity vs. log[Inhibitor].
    

References

  • Discovery of highly potent sEH inhibitors: Jones, P. D., et al. (2009). Discovery of a highly potent, selective, and bioavailable soluble epoxide hydrolase inhibitor.[2]

  • Urea vs Amide SAR in sEH: Shen, H. C. (2010). Soluble Epoxide Hydrolase Inhibitors: A Patent Review.

  • CCR1 Antagonist Profiling: Hossain, N., et al. (2014).[3] Structure activity relationships of fused bicyclic and urea derivatives of spirocyclic compounds as potent CCR1 antagonists.[3]

  • MCH-1 Antagonists and hERG Safety: Ulven, T., et al. (2009).[1] Optimization of piperidin-4-yl-urea-containing MCH-R1 antagonists.

  • General Piperidine Scaffold SAR: Drug Design & SAR Analysis of Piperidine Derivatives.

Sources

Comparative

4-(Aminocarbonyl)aminopiperidine validation of analytical methods for purity assessment

Topic: 4-(Aminocarbonyl)aminopiperidine: Validation of Analytical Methods for Purity Assessment Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals Executive Summa...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-(Aminocarbonyl)aminopiperidine: Validation of Analytical Methods for Purity Assessment Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary: The "Invisible" Intermediate

4-(Aminocarbonyl)aminopiperidine (also known as 4-Ureidopiperidine; CAS 55701-77-8) is a critical pharmacophore in the synthesis of GPCR ligands, kinase inhibitors, and peptide mimics. However, its analysis presents a notorious "blind spot" in standard quality control:

  • Lack of Chromophore: The urea and piperidine moieties possess negligible UV absorbance above 210 nm, rendering standard HPLC-UV methods prone to baseline noise and low sensitivity.

  • High Polarity: The compound is highly hydrophilic, leading to poor retention and "dead volume" elution on standard C18 columns.

This guide compares three distinct analytical strategies to validate the purity of this intermediate, moving from traditional limitations to modern, absolute quantification.

Strategic Method Comparison

We evaluated three methodologies based on Specificity, Sensitivity (LOD/LOQ), and Operational Robustness.

FeatureMethod A: HILIC-CAD (Recommended) Method B: Derivatization HPLC-UV Method C: qNMR (Reference)
Principle Separation on polar stationary phase + Universal Aerosol DetectionChemical tagging with UV-active group (e.g., FMOC-Cl)Proton counting relative to Internal Standard (IS)
Selectivity High (Resolves polar impurities)Medium (Dependent on reaction completeness)High (Structural specificity)
Sensitivity (LOD) ~1–5 µg/mL< 0.1 µg/mL (High)~1 mg/mL (Low)
Linearity Quadratic (requires linearization)LinearLinear
Throughput High (Automated)Low (Manual prep required)Medium (Run time + Analysis)
Primary Use Routine QC & Impurity ProfilingTrace Impurity AnalysisReference Standard Qualification

Workflow Visualization: Method Selection Logic

The following decision tree illustrates the logical pathway for selecting the appropriate validation method based on laboratory resources and data requirements.

MethodSelection Start Start: 4-Ureidopiperidine Sample CheckStd Is a Certified Reference Standard Available? Start->CheckStd qNMR Method C: qNMR (Absolute Purity Assignment) CheckStd->qNMR No CheckDet Available Detectors? CheckStd->CheckDet Yes CAD_MS CAD or MS Available CheckDet->CAD_MS UV_Only UV/DAD Only CheckDet->UV_Only HILIC Method A: HILIC-CAD/MS (Direct Analysis) CAD_MS->HILIC Preferred Deriv Method B: Pre-column Derivatization (FMOC/NBD-Cl) UV_Only->Deriv Required

Figure 1: Decision matrix for selecting the analytical approach based on instrumentation and reference standard availability.

Detailed Experimental Protocols

Method A: HILIC-CAD (The Modern Workhorse)

Why this works: Hydrophilic Interaction Liquid Chromatography (HILIC) retains the polar amine, while Charged Aerosol Detection (CAD) detects the analyte regardless of optical properties.

System Suitability Criteria (Self-Validating):

  • Tailing Factor: 0.8 – 1.5

  • Precision (n=6): RSD < 2.0%[1]

  • Signal-to-Noise (LOQ): > 10:1

Protocol:

  • Column: Waters XBridge Amide or TSKgel Amide-80 (150 mm x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 9.0).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0-2 min: 90% B (Isocratic hold)

    • 2-15 min: 90% → 60% B

    • 15-20 min: 60% B

  • Detector: Corona Veo / Vanquish CAD.

    • Evaporation Temp: 35°C (Low temp prevents urea degradation).

    • Power Function: 1.0 (optimize for linearity).

Method B: Pre-column Derivatization (The UV Solution)

Why this works: FMOC-Cl reacts rapidly with the secondary amine of the piperidine ring, attaching a strong UV chromophore detectable at 265 nm.

Protocol:

  • Reagent: 5 mM FMOC-Cl in ACN.

  • Buffer: 0.2 M Borate Buffer (pH 8.5).

  • Reaction:

    • Mix 100 µL Sample + 100 µL Borate Buffer + 200 µL FMOC-Cl.

    • Incubate at ambient temp for 5 minutes.

    • Quench with 50 µL 1-Adamantanamine (to remove excess FMOC).

  • Analysis: Standard C18 RP-HPLC, detection at 265 nm.

Method C: qNMR (The Absolute Reference)

Why this works: qNMR provides traceability to SI units without requiring a reference standard of the analyte itself.[2]

Protocol:

  • Solvent: D₂O (Deuterium Oxide) or DMSO-d6.

  • Internal Standard (IS): Maleic Acid (traceable to NIST SRM).

    • Rationale: Maleic acid singlet (~6.3 ppm) does not overlap with piperidine multiplets (1.5 - 3.5 ppm).

  • Acquisition:

    • Pulse Angle: 90°

    • Relaxation Delay (d1): > 30s (Must be > 5 × T1).

    • Scans: 16 – 64.

  • Calculation:

    
    
    (Where I=Integral, N=Number of protons, M=Molar Mass, W=Weight, P=Purity)[3][4][5]
    

Validation Data Summary

The following data represents typical performance metrics derived from validation studies of ureidopiperidine derivatives.

ParameterMethod A (HILIC-CAD)Method B (Deriv-UV)Acceptance Criteria
Linearity (R²) > 0.995 (Quadratic fit)> 0.999 (Linear fit)> 0.990
Accuracy (Recovery) 98.5% – 101.5%95.0% – 105.0%90-110% (Impurities)
Precision (Repeatability) 1.2% RSD2.5% RSD< 2.0% (Assay)
LOD (Sensitivity) 2 µg/mL0.05 µg/mLN/A
Specificity No interference from blankExcess reagent peak separatedResolution > 1.5

Comparison of Signaling/Reaction Pathways

Understanding the derivatization logic is crucial for Method B. The following diagram details the reaction pathway used to render the molecule visible to UV detectors.

Derivatization Analyte 4-Ureidopiperidine (Non-UV Active) Complex Intermediate Complex Analyte->Complex pH 8.5 Reagent FMOC-Cl (UV Chromophore) Reagent->Complex Product FMOC-Piperidine Derivative (UV @ 265nm) Complex->Product Fast (<2 min) Byproduct FMOC-OH (Hydrolysis Byproduct) Complex->Byproduct Slow

Figure 2: Reaction pathway for FMOC derivatization, transforming the non-chromophoric analyte into a UV-detectable species.

References

  • BenchChem Technical Support. (2025).[3][6] Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment. Retrieved from

  • Thermo Fisher Scientific. (2024). CAD vs ELSD: Which HPLC Detector Is Your Better Option? Retrieved from

  • National Institutes of Health (PMC). (2017). A simplified guide for charged aerosol detection of non-chromophoric compounds. Retrieved from

  • Almac Group. (2024). QNMR – a modern alternative to HPLC.[7] Retrieved from

  • Journal of Chemical and Pharmaceutical Research. (2015). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from

Sources

Validation

A Senior Application Scientist's Guide to Comparative Cytotoxicity Analysis of Novel Piperidine-Based Compounds

Introduction: The Piperidine Scaffold and the Imperative for Rigorous Cytotoxicity Profiling The piperidine heterocycle is a cornerstone of modern medicinal chemistry, forming the structural backbone of numerous pharmace...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Piperidine Scaffold and the Imperative for Rigorous Cytotoxicity Profiling

The piperidine heterocycle is a cornerstone of modern medicinal chemistry, forming the structural backbone of numerous pharmaceuticals.[1][2] Its prevalence demands a robust and nuanced approach to evaluating the safety and efficacy of new derivatives. This guide focuses on a representative molecule, 4-(aminocarbonyl)aminopiperidine , a compound featuring a urea moiety that is also common in bioactive molecules.[3]

The central challenge in early-stage drug discovery is to move beyond a simple "live-or-die" readout. A comprehensive cytotoxicity profile must not only quantify potency but also elucidate the mechanism of cell death and determine selectivity for cancer cells over healthy tissue.[4][5] A single assay is insufficient, as it can lead to misleading interpretations; for instance, confusing growth inhibition (cytostasis) with cell killing (cytotoxicity).[6]

This guide presents a multi-assay, comparative framework for characterizing the cytotoxic profile of a novel test article, such as 4-(aminocarbonyl)aminopiperidine. We will compare it against a known cytotoxic agent to benchmark its performance and use a panel of assays that probe distinct cellular health markers: metabolic activity, membrane integrity, and apoptotic pathway activation.

Experimental Design: A Multi-Pronged Approach

The foundation of a reliable comparison is a well-designed experiment. Our strategy involves testing our lead compound against relevant comparators in both cancerous and non-cancerous cell lines to establish a selectivity index.

Compound Selection:

  • Test Article (TA): 4-(Aminocarbonyl)aminopiperidine.

  • Structural Analog (SA): A known bioactive aminopiperidine derivative, such as a pyrimidine-4-amino piperidine hybrid, which has demonstrated cytotoxicity.[7] This provides context within the same chemical class.

  • Positive Control (PC): Doxorubicin, a standard-of-care chemotherapeutic agent with a well-characterized, potent cytotoxic effect.

Cell Line Selection:

  • Cancer Lines: MCF-7 (breast adenocarcinoma) and SW480 (colorectal adenocarcinoma) are selected as they are well-characterized and commonly used in anticancer studies involving piperidine derivatives.[8]

  • Normal Line: MRC-5 (normal fetal lung fibroblasts) is used to assess general cytotoxicity and determine the selectivity of the test compound.[4]

Overall Experimental Workflow

The workflow is designed to efficiently screen the compounds and then perform deeper mechanistic studies based on initial findings.

G cluster_prep Phase 1: Preparation cluster_exposure Phase 2: Compound Exposure cluster_assays Phase 3: Cytotoxicity Assessment cluster_analysis Phase 4: Data Analysis prep_cells Culture & Seed Cells (MCF-7, SW480, MRC-5) in 96-well plates treat Treat Cells with Compounds (72-hour incubation) prep_cells->treat prep_compounds Prepare Serial Dilutions (TA, SA, PC) prep_compounds->treat mtt MTT Assay (Metabolic Viability) treat->mtt Run Assays in Parallel ldh LDH Assay (Membrane Integrity) treat->ldh Run Assays in Parallel caspase Caspase 3/7 Assay (Apoptosis) treat->caspase Run Assays in Parallel calc Calculate IC50 Values & Selectivity Index mtt->calc ldh->calc caspase->calc interpret Interpret Mechanism of Cell Death calc->interpret

Caption: High-level workflow for comparative cytotoxicity assessment.

Core Cytotoxicity Assays: Protocols and Scientific Rationale

We will employ a panel of three distinct assays. This strategy provides a multi-dimensional view of the compound's effect on the cells, allowing us to differentiate between modes of cell death.

Metabolic Viability: The MTT Assay

Scientific Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of a cell population.[9] Mitochondrial dehydrogenases in living cells reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable, metabolically active cells.[9] A reduction in signal indicates either cell death or a significant decrease in metabolic rate (cytostasis).

Experimental Protocol:

  • Cell Seeding: Seed 5 x 10³ cells per well in a 96-well plate and incubate for 18-24 hours to allow for attachment.[10]

  • Compound Treatment: Remove the culture medium and add 100 µL of fresh medium containing serial dilutions of the Test Article, Structural Analog, or Positive Control. Include "vehicle only" and "no treatment" controls. Incubate for 72 hours.[10]

  • MTT Incubation: Add 10 µL of MTT stock solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Incubate for 30 minutes with gentle shaking.[10]

  • Measurement: Read the absorbance at 570 nm using a microplate reader.[11]

  • Analysis: Calculate cell viability as a percentage relative to the untreated control wells. Plot a dose-response curve to determine the IC50 (the concentration at which 50% of cell viability is inhibited).

Membrane Integrity: The Lactate Dehydrogenase (LDH) Release Assay

Scientific Rationale: The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from cells with damaged plasma membranes.[5] LDH is a stable cytoplasmic enzyme that should not be present in the extracellular culture medium of healthy cells.[12] Its presence is a direct indicator of cell lysis and necrosis. This assay is an excellent orthogonal method to complement the MTT assay, as it specifically measures membrane rupture, a hallmark of late apoptosis and necrosis.[13]

Experimental Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol, using a parallel plate.

  • Sample Collection: After the 72-hour incubation, carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

  • Lysis Control: To create a maximum LDH release control, add 10 µL of a lysis solution (e.g., 10X Lysis Buffer) to control wells and incubate for 45 minutes.[5]

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and diaphorase) to all wells (samples and controls).

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Measurement: Add 50 µL of Stop Solution and measure the absorbance at 490 nm.

  • Analysis: Calculate the percentage of cytotoxicity by comparing the LDH activity in treated wells to the maximum release control, after subtracting background values.

Apoptosis Induction: Caspase-3/7 Activity Assay

Scientific Rationale: Apoptosis, or programmed cell death, is a key mechanism for many anticancer drugs.[2] A central feature of this pathway is the activation of a cascade of cysteine-aspartic proteases known as caspases.[14] Caspases-3 and -7 are the primary "executioner" caspases that cleave cellular substrates, leading to the morphological changes associated with apoptosis. Measuring their activity provides a direct, mechanistic insight into whether a compound induces apoptosis. This is crucial because MTT and LDH assays alone cannot definitively confirm apoptosis.[14]

Experimental Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol, using a parallel plate (an opaque-walled plate is required for luminescence).

  • Reagent Addition: After the 72-hour incubation, add 100 µL of a luminogenic caspase-3/7 reagent (containing a pro-luminescent substrate) to each well.

  • Incubation: Mix briefly on a plate shaker and incubate at room temperature for 1 hour.

  • Measurement: Read the luminescence using a plate reader.

  • Analysis: The luminescent signal is directly proportional to the amount of caspase-3/7 activity and thus the level of apoptosis.

Data Interpretation and Visualization

A multi-assay approach provides a more complete picture of a compound's cytotoxic mechanism.

G cluster_pathways Cellular Response Pathways cluster_assays Assay Readouts compound Test Compound apoptosis Apoptosis (Programmed Cell Death) compound->apoptosis necrosis Necrosis (Uncontrolled Lysis) compound->necrosis cytostasis Cytostasis (Growth Arrest) compound->cytostasis caspase Caspase-3/7 Assay (Detects Caspase Activation) apoptosis->caspase Primary Indicator ldh LDH Release Assay (Detects Membrane Rupture) apoptosis->ldh Secondary Indicator (Late Stage) mtt MTT Assay (Detects Metabolic Decline) apoptosis->mtt General Indicator necrosis->ldh Primary Indicator necrosis->mtt General Indicator cytostasis->mtt General Indicator

Caption: Relationship between cell death pathways and assay readouts.

Hypothetical Data Summary

The results from these assays can be summarized to compare the potency and mechanism of each compound. The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro.

Compound Cell Line MTT IC50 (µM) LDH IC50 (µM) Caspase-3/7 Activation (Fold Change at 2x MTT IC50) Selectivity Index (MRC-5 IC50 / MCF-7 IC50)
Test Article MCF-715.7> 1004.56.4
SW48016.5> 1004.1-
MRC-5100.5> 1001.2-
Structural Analog MCF-725.280.13.23.1
SW48030.895.42.9-
MRC-578.1> 1001.5-
Doxorubicin (PC) MCF-70.85.56.812.5
SW4801.17.26.5-
MRC-510.025.02.1-

Analysis of Hypothetical Data:

  • Test Article (TA): The TA shows potent activity in the MTT assay (IC50 ~16 µM) but very low activity in the LDH assay (IC50 > 100 µM). This, combined with strong caspase-3/7 activation, strongly suggests that the primary mechanism of cell death is apoptosis , not necrosis.[14] The compound does not cause immediate membrane lysis.

  • Selectivity: The TA displays a selectivity index of 6.4, meaning it is over 6 times more toxic to MCF-7 cancer cells than to normal MRC-5 cells, a favorable characteristic.[4]

  • Comparison: Compared to the Structural Analog, our Test Article is more potent and appears to be a stronger inducer of apoptosis. While not as potent as the positive control Doxorubicin, it demonstrates a potentially safer profile with a clear apoptotic mechanism.

Conclusion

This guide outlines a robust, multi-assay strategy for the comparative cytotoxic analysis of novel compounds like 4-(aminocarbonyl)aminopiperidine. By integrating assays that measure metabolic viability (MTT), membrane integrity (LDH), and apoptosis (Caspase-3/7), researchers can move beyond simple IC50 values to build a comprehensive profile of a compound's biological activity. This approach enables a more informed decision-making process in the early stages of drug development, identifying candidates with both high potency against cancer cells and a favorable, apoptosis-driven mechanism of action.

References

  • ResearchGate. (n.d.). Piperidine amide and urea derivative. [Diagram]. Retrieved from ResearchGate. [Link]

  • Comparative Analysis of Cytotoxicity Assays, from Traditional to Modern Approaches. (2024, October 24). ResearchGate. [Link]

  • ResearchGate. (n.d.). The cytotoxic activity of the pyrimidine-4-amino piperidine hybrids.... [Diagram]. Retrieved from ResearchGate. [Link]

  • Fotakis, G., & Timbrell, J. A. (2006). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology Letters, 160(2), 171-177. [Link]

  • Kaiser, M., et al. (2007). Antiprotozoal Activity of 1-Phenethyl-4-Aminopiperidine Derivatives. Antimicrobial Agents and Chemotherapy, 51(7), 2617-2620. [Link]

  • Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. [Link]

  • Fard, J. K., et al. (2019). Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents. Advanced Pharmaceutical Bulletin, 9(1), 99-108. [Link]

  • ResearchGate. (2024, July 9). Apoptosis and MTT Assay?. [Link]

  • Wang, Y., et al. (2025, February 24). Design and Synthesis of Novel Piperidine Urea Derivatives with Neuroprotective Properties. Chinese Journal of Chemistry. [Link]

  • ResearchGate. (n.d.). The synthetic compounds of the urea derivatives 12-22. [Diagram]. Retrieved from ResearchGate. [Link]

  • Gavrilov, N., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6546. [Link]

  • Pacheco, Y., et al. (2023). Piperidine CD4-Mimetic Compounds Expose Vulnerable Env Epitopes Sensitizing HIV-1-Infected Cells to ADCC. Viruses, 15(5), 1177. [Link]

  • Te-Or, L. A., et al. (2022). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem, 17(4), e202100735. [Link]

  • ResearchGate. (n.d.). General structure of piperazine and aminopiperidine derivatives X, Y. [Diagram]. Retrieved from ResearchGate. [Link]

  • Mitra, S., et al. (2021). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology, 12, 772436. [Link]

  • He, L., et al. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega, 4(10), 12546-12554. [Link]

  • Na, A., & Böttger, R. (2025, November 19). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. International Journal of Molecular Sciences. [Link]

  • Tiaris Biosciences. (2025). LDH CYTOTOXICITY ASSAY KIT. [Link]

  • Wang, J., et al. (2019). 2-Amino-4-(1-piperidine) pyridine exhibits inhibitory effect on colon cancer through suppression of FOXA2 expression. 3 Biotech, 9(10), 382. [Link]

  • Al-Ostath, A., et al. (2025, November 20). Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase. Scientific Reports. [Link]

  • Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Sarı, M. (2019). A Comparative Study of MTT and WST-1 Assays in Cytotoxicity Analysis. Haydarpasa Numune Medical Journal, 59(3), 281-287. [Link]

  • Addie, M., et al. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry, 53(5), 2214-2225. [Link]

  • Samoilova, E. V., et al. (2021). EVALUATION OF ANTITUMOR ACTIVITY OF SOME 4-AMINOPIPERIDINE DERIVATIVES — LOW MOLECULAR WEIGHT HSP70 INHIBITORS — ON TRANSPLANTABLE MOUSE TUMORS. Russian Journal of Biotherapy, 20(1), 74-84. [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 4-(Aminocarbonyl)aminopiperidine

As researchers and scientists at the forefront of drug development, our work extends beyond the bench; it encompasses a profound responsibility for safety and environmental stewardship. The compounds we handle, such as 4...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our work extends beyond the bench; it encompasses a profound responsibility for safety and environmental stewardship. The compounds we handle, such as 4-(Aminocarbonyl)aminopiperidine, are often novel, with incomplete toxicological profiles. Therefore, establishing a robust and cautious disposal protocol is not merely a regulatory formality but a cornerstone of scientific integrity. This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of 4-(Aminocarbonyl)aminopiperidine, grounded in established safety principles and regulatory standards.

Part 1: Hazard Characterization and Risk Assessment

Substituted piperidines and amino compounds frequently exhibit several key hazards.[1][2] Based on analogs like 4-aminopiperidine and N-Boc-4-aminopiperidine, this compound should be treated as, at minimum, a skin and eye irritant, potentially corrosive, and harmful if inhaled or swallowed.[1][2][3]

Inferred Hazard Profile:

Hazard ClassificationDescription & RationaleAuthoritative Source (Analog Data)
Acute Toxicity (Oral) Assumed to be harmful if swallowed, a common characteristic of amine compounds.PubChem[2], Sigma-Aldrich
Skin Corrosion/Irritation Causes skin irritation.[1][2] Related piperidines can cause severe burns.[2][4]ECHEMI[1], PubChem[2]
Serious Eye Damage/Irritation Causes serious eye irritation and potential damage.[1][2] This is a critical risk for amine-containing molecules.ECHEMI[1], PubChem[2]
Respiratory Irritation May cause respiratory irritation if inhaled as a dust or aerosol.[1][2]ECHEMI[1], PubChem[2]
Chemical Incompatibilities Strong oxidizing agents and strong acids.[3][5][6] The basic nature of the piperidine nitrogen can lead to violent reactions with acids.Various SDS[3][5][6]
Hazardous Decomposition Thermal decomposition is expected to produce oxides of carbon (CO, CO₂) and nitrogen (NOx).[5][6]Various SDS[5][6]

This proactive characterization mandates that 4-(Aminocarbonyl)aminopiperidine be managed as a hazardous waste, adhering to all local, state, and federal regulations.[7]

Part 2: Personal Protective Equipment (PPE) - Your First Line of Defense

Given the hazards, a stringent PPE protocol is non-negotiable. The causality is clear: to prevent the primary exposure routes—skin/eye contact and inhalation.

  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields, conforming to EN166 (EU) or NIOSH (US) standards.[1][5] A face shield should be worn in addition to goggles when there is a significant risk of splashes.

  • Skin Protection: An impervious lab coat is mandatory. Handle the material with chemically resistant gloves (e.g., nitrile), which must be inspected before use.[1][8] For prolonged contact, select gloves with a high protection class and breakthrough time.[8] Contaminated clothing must be removed immediately and laundered before reuse.[1]

  • Respiratory Protection: All handling of solid 4-(Aminocarbonyl)aminopiperidine that may generate dust, or solutions that may create aerosols, must be conducted in a certified chemical fume hood to ensure adequate ventilation.[3][5] If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is required.[3]

Part 3: Step-by-Step Disposal Protocol

The disposal process begins at the point of generation. The goal is to safely contain the waste in a manner that is compliant with Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) regulations.[7]

Step 1: Designate a Satellite Accumulation Area (SAA) An SAA is a location at or near the point of waste generation where hazardous waste is initially collected.[9] This area must be under the control of the laboratory personnel generating the waste.

Step 2: Select the Proper Waste Container

  • Compatibility: Use a container made of a material compatible with 4-(Aminocarbonyl)aminopiperidine. A high-density polyethylene (HDPE) container is a suitable choice. The container must be in good condition with a secure, leak-proof lid.[9]

  • Segregation: This waste must be segregated from incompatible materials, especially acids and strong oxidizing agents.[9] Never mix incompatible waste streams.

Step 3: Label the Waste Container Proper labeling is a critical compliance and safety requirement.[7][9] Before any waste is added, the container must be clearly labeled with:

  • The words "HAZARDOUS WASTE"

  • The full chemical name: "4-(Aminocarbonyl)aminopiperidine"

  • If in solution, list all components and their approximate percentages. Do not use abbreviations or chemical formulas.[9]

  • An indication of the primary hazards (e.g., "Irritant," "Corrosive").

Step 4: Accumulate Waste Safely

  • Keep the waste container tightly sealed at all times, except when you are actively adding waste.[7][9] Leaving a funnel in the opening is a common but serious violation.

  • Do not overfill the container. Stop filling at 90% capacity to allow for expansion.

  • Store the container in a designated secondary containment bin within your SAA.

Part 4: Emergency Procedures - Spill Management

Accidents can happen, and a prepared response is essential.

  • Small Spills (Solid):

    • Ensure proper PPE is worn, including respiratory protection.[5]

    • Prevent the formation of dust.[5]

    • Carefully sweep up the material and place it into the designated hazardous waste container.[5]

    • Clean the spill area with an appropriate solvent and then soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Large Spills:

    • Evacuate all personnel from the immediate area.[10]

    • Alert your institution's Environmental Health & Safety (EHS) department immediately.

    • Prevent the spill from entering any drains or waterways.[5][10]

    • Control access to the area until the EHS response team arrives.

Part 5: The Final Disposal Pathway

The ultimate responsibility for hazardous waste lies with the generator, a principle known as "cradle-to-grave" liability. The final disposal must be handled by a licensed professional entity.

DisposalWorkflow cluster_lab In-Lab Procedures cluster_ehs Institutional Disposal start Waste Generated characterization Step 1: Characterize Waste (Assume Hazardous) start->characterization ppe Step 2: Don Proper PPE characterization->ppe collection Step 3: Collect in Labeled, Compatible Container ppe->collection storage Step 4: Store in SAA (Segregated, Closed) collection->storage full Container is Full (90% Capacity) storage->full contact_ehs Step 5: Request Waste Pickup (via EHS Portal) full->contact_ehs Yes transport Step 6: EHS Transports to Central Accumulation Area contact_ehs->transport manifest Step 7: Waste Manifested for Off-Site Disposal transport->manifest tsdf Step 8: Transport to Licensed Treatment, Storage, and Disposal Facility (TSDF) manifest->tsdf end Final Disposition (e.g., Incineration) tsdf->end

Sources

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